2-Fluoro-5-methylbenzylamine
Description
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEIWDJFBUWQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292411 | |
| Record name | 2-Fluoro-5-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-82-0 | |
| Record name | 2-Fluoro-5-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Fluoro-5-methylbenzylamine
Topic: 2-Fluoro-5-methylbenzylamine [CAS: 93071-82-0] Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 93071-82-0 ) is a specialized fluorinated building block widely utilized in the synthesis of bioactive pharmaceutical ingredients. Characterized by a primary amine handle and a specific substitution pattern on the phenyl ring (ortho-fluoro, meta-methyl), this compound serves as a critical pharmacophore fragment. Its structural features allow for the modulation of metabolic stability and lipophilicity in drug candidates, particularly in the development of kinase inhibitors and GPCR ligands.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 93071-82-0 |
| IUPAC Name | (2-Fluoro-5-methylphenyl)methanamine |
| Synonyms | 2-Fluoro-5-methyl-benzylamine; 1-(2-Fluoro-5-methylphenyl)methanamine |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| SMILES | Cc1ccc(F)c(CN)c1 |
| InChI Key | YPEIWDJFBUWQRL-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-90 °C at 15 mmHg (Predicted/Analogous) |
| Density | ~1.05 g/mL (25 °C) |
| pKa | ~8.9 (Conjugate acid, predicted) |
Synthetic Pathways and Production
The synthesis of this compound is typically achieved through two primary high-fidelity routes. The choice of pathway depends on the availability of precursors and the scale of production.
Route A: Reduction of 2-Fluoro-5-methylbenzonitrile
This is the preferred industrial route due to the high atom economy and availability of the nitrile precursor (CAS 64113-84-4).
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
-
Mechanism: Nucleophilic attack of the hydride on the nitrile carbon, followed by hydrolysis.
-
Protocol Note: Requires anhydrous conditions to prevent quenching of the reducing agent.
Route B: Reductive Amination of 2-Fluoro-5-methylbenzaldehyde
Common in medicinal chemistry labs for rapid analog generation.
-
Precursor: 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6).
-
Reagents: Ammonium acetate (NH₄OAc) and Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride.
-
Mechanism: Formation of an imine intermediate followed by in situ reduction.
Visualization: Synthetic Workflow
Caption: Figure 1. Dual synthetic pathways for this compound via Nitrile Reduction (Blue) and Reductive Amination (Red).
Reactivity Profile & Medicinal Chemistry Applications
The primary amine group is a versatile nucleophile, while the fluorine atom at the ortho position exerts both electronic and steric effects that influence the binding affinity of the final drug molecule.
Core Reactivity
-
Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amides. This is the most common reaction in generating peptidomimetics or fragment-based libraries.
-
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a privileged scaffold in diuretic and anti-inflammatory drugs.
-
Nucleophilic Aromatic Substitution (SₙAr): The amine can displace halogens on heteroaromatic cores (e.g., chloropyrimidines) to form kinase inhibitors.
Pharmacophore Utility
-
Metabolic Stability: The methyl group at the meta position blocks metabolic oxidation at that site, potentially extending the half-life of the drug.
-
Conformational Lock: The ortho-fluorine atom can induce specific conformational preferences via intramolecular hydrogen bonding or dipole interactions, often locking the benzyl side chain into a bioactive conformation.
-
Case Study: This scaffold has been utilized in the synthesis of Pyrazolo-pyrimidinones , which are investigated as selective inhibitors of Adenylyl Cyclase Type 1 (AC1) for the treatment of chronic pain [1].
Visualization: Reactivity & Derivatization
Caption: Figure 2. Divergent synthesis capabilities of this compound in medicinal chemistry campaigns.
Analytical Characterization (Self-Validation)
To ensure the integrity of the starting material before use in complex synthesis, the following analytical signatures should be verified:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15–7.05 (m, 1H, Ar-H)
-
δ 7.00–6.90 (m, 2H, Ar-H)
-
δ 3.85 (s, 2H, Ar-CH ₂-NH₂)
-
δ 2.30 (s, 3H, Ar-CH ₃)
-
Note: Amine protons (NH₂) typically appear as a broad singlet around 1.5–2.0 ppm depending on concentration and solvent moisture.
-
-
¹⁹F NMR: Single peak expected around -115 to -120 ppm (relative to CFCl₃).
-
Mass Spectrometry (ESI+): [M+H]⁺ = 140.1.
Safety & Handling
-
Hazards: Corrosive (Causes skin burns and eye damage).[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine is sensitive to atmospheric CO₂ (carbamate formation).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12830397: this compound. Retrieved from [1]
-
D. A. Evans et al. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. J. Med. Chem. (2024).[1][2] Retrieved from
-
BenchChem. Synthesis Protocols for Fluorinated Benzylamines. Retrieved from
Sources
2-Fluoro-5-methylbenzylamine IUPAC name
Technical Monograph: 2-Fluoro-5-methylbenzylamine
Executive Summary
This compound is a specialized fluorinated building block used extensively in medicinal chemistry for the optimization of lead compounds. Its structural value lies in the orthogonal placement of a fluorine atom (metabolic blocker, electronic modulator) and a methyl group (lipophilic spacer) on a benzylamine scaffold. This monograph resolves the nomenclature ambiguities often found in vendor catalogs, establishes the definitive IUPAC identity, and details robust synthetic protocols for its generation.
Nomenclature & Identity
Precise nomenclature is critical for this compound due to the high frequency of positional isomers in the "fluoromethylbenzylamine" family.
-
Definitive IUPAC Name: (2-Fluoro-5-methylphenyl)methanamine
-
Systematic Breakdown:
-
Parent Structure: Methanamine (
) attached to a phenyl ring. -
Substituents:
-
Fluoro-: At position 2 (ortho to the methanamine attachment).
-
Methyl-: At position 5 (meta to the methanamine attachment).
-
-
-
CAS Registry Number: 1214341-09-9 (Free base), 1214341-09-9 (HCl salt often cited).
-
Common Synonyms: 2-Fluoro-5-methylbenzenemethanamine; 5-Methyl-2-fluorobenzylamine.
Critical Distinction: Do NOT confuse this molecule with 2-Fluoro-N-methylbenzylamine (CAS 399-30-4). The "N-methyl" designation indicates the methyl group is attached to the nitrogen atom, whereas in the target molecule, the methyl group is attached to the benzene ring at position 5.
Table 1: Chemical Identity & Properties
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 139.17 g/mol | Free base |
| Predicted Boiling Point | 195°C ± 10°C | @ 760 mmHg |
| pKa (Conjugate Acid) | ~9.2 | Typical for benzylamines |
| LogP | ~1.8 | Moderately lipophilic |
| H-Bond Donors/Acceptors | 2 / 2 | Primary amine profile |
Structural Analysis & Drug Design Utility
In drug discovery, the 2-fluoro-5-methyl substitution pattern is not arbitrary. It is a strategic "warhead" modification used to tune the physicochemical properties of a drug candidate.
-
Ortho-Fluorine Effect: The fluorine at the 2-position (ortho) exerts a strong electron-withdrawing effect (
), lowering the pKa of the benzylic amine slightly compared to the non-fluorinated analog. More importantly, it blocks metabolic hydroxylation at the electron-rich ortho position. -
Meta-Methyl Sterics: The 5-methyl group adds lipophilic bulk (
LogP) and fills hydrophobic pockets in receptor binding sites (e.g., kinase ATP pockets) without introducing a polar liability.
Figure 1: Structure-Activity Relationship (SAR) logic for the 2-fluoro-5-methyl substitution pattern.
Synthetic Protocols
Two primary routes are recommended for the synthesis of (2-Fluoro-5-methylphenyl)methanamine. Method A is preferred for laboratory-scale synthesis due to milder conditions and availability of the aldehyde precursor. Method B is suitable for scale-up where the nitrile precursor is more cost-effective.
Method A: Reductive Amination of 2-Fluoro-5-methylbenzaldehyde
Precursor: 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6)
Protocol:
-
Imine Formation: Charge a reaction vessel with 2-Fluoro-5-methylbenzaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol. Stir at room temperature for 1 hour to allow the formation of the imine intermediate.
-
Scientific Rationale: Excess ammonium acetate drives the equilibrium toward the imine (
) species.
-
-
Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (
, 1.5 eq).-
Scientific Rationale:
is less reactive than at neutral pH, selectively reducing the protonated imine over the aldehyde, preventing the formation of the alcohol byproduct.
-
-
Workup: Stir for 12 hours. Quench with dilute HCl (to decompose borate complexes), then basify to pH >10 with NaOH. Extract with Dichloromethane (DCM).
-
Purification: The crude amine can be purified via conversion to its HCl salt or by flash chromatography (DCM/MeOH/NH3).
Method B: Reduction of 2-Fluoro-5-methylbenzonitrile
Precursor: 2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4)[1][2][3][4][5]
Protocol:
-
Setup: Under an inert atmosphere (
), suspend Lithium Aluminum Hydride (LAH, 2.0 eq) in anhydrous THF. -
Addition: Dropwise add a solution of 2-Fluoro-5-methylbenzonitrile (1.0 eq) in THF at 0°C.
-
Safety Note: The reaction is highly exothermic. Maintain temperature <10°C to prevent side reactions.
-
-
Reflux: Warm to room temperature and then reflux for 3 hours to ensure complete reduction of the triple bond (
). -
Fieser Quench: Cool to 0°C. Carefully quench sequentially with water, 15% NaOH, and water (1:1:3 ratio relative to LAH mass). Filter the granular precipitate.
-
Isolation: Concentrate the filtrate to yield the primary amine.
Figure 2: Convergent synthesis pathways for the target benzylamine.
Safety & Handling
-
Corrosivity: Like most benzylamines, this compound is a strong base and can cause skin burns and eye damage. Wear chemical-resistant gloves (Nitrile) and eye protection.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric
(carbamate formation). -
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
-
PubChem Compound Summary. (2025). 2-Fluoro-5-methylbenzaldehyde (CID 3277823). National Center for Biotechnology Information. Link
-
BenchChem Technical Protocols. (2025). Synthesis of Fluorinated Benzonitriles. BenchChem Application Notes. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-N-methylbenzylamine (CAS 399-30-4). (Cited for nomenclature distinction). Link
-
BLD Pharm. (2025). (2-Fluoro-5-methylphenyl)methanamine hydrochloride Data Sheet. Link
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis).
Sources
- 1. scbt.com [scbt.com]
- 2. 64113-84-4|2-Fluoro-5-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 3. 2-Fluoro-5-methylbenzonitrile 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. H26166.06 [thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
2-Fluoro-5-methylbenzylamine synthesis precursors
Technical Whitepaper: Synthetic Pathways and Precursor Optimization for 2-Fluoro-5-methylbenzylamine
Executive Summary
This compound is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and GPCR ligands where the ortho-fluoro and meta-methyl substitution pattern modulates metabolic stability and binding affinity. This guide provides a technical analysis of the three primary synthetic routes: Nitrile Reduction , Reductive Amination , and Nucleophilic Substitution (Gabriel Synthesis) .
We prioritize the Reductive Amination pathway for laboratory-scale optimization due to the commercial availability of the aldehyde precursor and mild reaction conditions that preserve the aryl-fluorine bond. For process scale-up, the Nitrile Reduction route is evaluated for its atom economy.
Part 1: Retrosynthetic Analysis & Precursor Logic
The synthesis of this compound (Target 1 ) can be disconnected into three distinct precursor classes. The selection depends on scale, cost, and tolerance of the aryl-fluoride moiety to reducing conditions.
Diagram 1: Retrosynthetic Disconnection Tree
Caption: Retrosynthetic breakdown identifying the three primary synthetic vectors: Nitrile (Red), Aldehyde (Green), and Halide (Yellow).
Part 2: Precursor Evaluation & Selection
The following table summarizes the critical attributes of the primary precursors.
Table 1: Precursor Technical Comparison
| Precursor | CAS No.[1] | Synthesis Route | Advantages | Risks/Challenges |
| 2-Fluoro-5-methylbenzaldehyde | 93249-44-6 | Reductive Amination | Highest Purity Profile. Avoids over-alkylation if conditions are controlled.[2] Commercially available.[1] | Potential for secondary amine formation (dimerization) if imine is not reduced quickly. |
| 2-Fluoro-5-methylbenzonitrile | 64113-84-4 | Catalytic Hydrogenation / Hydride Reduction | Atom Economy. Direct conversion. Good for scale-up. | Risk of defluorination (Ar-F cleavage) under vigorous hydrogenation (Pd/C). Requires careful catalyst selection. |
| 2-Fluoro-5-methylbenzyl bromide | 134373-59-2 | Gabriel Synthesis / Azide Reduction | Robust chemistry. | Multi-step workup (hydrazine cleavage). Atom inefficient. Lachrymator (safety hazard).[1] |
Part 3: Detailed Experimental Protocols
Method A: Reductive Amination (Recommended for Lab Scale)
Rationale: This method utilizes 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6).[1] It is preferred for its mild conditions, preventing defluorination at the C2 position. We utilize Sodium Cyanoborohydride (
Reagents:
-
Precursor: 2-Fluoro-5-methylbenzaldehyde (1.0 equiv)
-
Amine Source: Ammonium Acetate (
) (10.0 equiv) -
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv) -
Solvent: Methanol (MeOH)[3]
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 2-Fluoro-5-methylbenzaldehyde (10 mmol) in dry Methanol (50 mL).
-
Buffering: Add Ammonium Acetate (100 mmol). The excess ammonia source drives the equilibrium toward the imine. Stir at room temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Carefully add
(15 mmol) in portions. -
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Quench: Quench with
until pH < 2 (to decompose excess hydride and hydrolyze borate complexes). Stir for 30 minutes. -
Workup:
-
Wash the acidic aqueous layer with Diethyl Ether (
) to remove unreacted aldehyde. -
Basify the aqueous layer to pH > 12 using
. -
Extract the free amine into Dichloromethane (DCM) (
). -
Dry over
, filter, and concentrate.
-
-
Purification: If necessary, convert to the Hydrochloride salt by adding
in Dioxane, filtering the precipitate.
Method B: Nitrile Reduction (Recommended for Scale-Up)
Rationale: Uses 2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4). While catalytic hydrogenation is cheaper, Lithium Aluminum Hydride (LAH) is described here for reliability in preserving the Fluorine atom, as Pd/C at high pressures can sometimes cause hydrodefluorination.
Protocol:
-
Setup: Flame-dry a 3-neck flask under Nitrogen.
-
Reagent Prep: Charge LAH (2.0 equiv) suspended in anhydrous THF. Cool to 0°C.
-
Addition: Dissolve 2-Fluoro-5-methylbenzonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LAH suspension, maintaining temp < 10°C.
-
Reflux: Once addition is complete, warm to RT, then reflux for 3 hours.
-
Fieser Quench (Critical for Safety): Cool to 0°C.
-
Add water (
mL per grams LAH). -
Add 15% NaOH (
mL). -
Add water (
mL).
-
-
Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude amine.
Part 4: Process Logic & Pathway Visualization
The following diagram illustrates the decision logic and chemical flow for the Reductive Amination pathway, highlighting the critical control points (CCPs).
Diagram 2: Reductive Amination Workflow
Caption: Workflow for Method A. The pH control point is critical to ensure selective reduction of the imine over the aldehyde.
Part 5: Quality Control & Characterization
To ensure the integrity of the synthesized this compound, the following analytical parameters must be met:
-
NMR (DMSO-
): Look for the benzylic protons ( ) as a singlet/doublet around 3.7–3.9 ppm. The methyl group should appear around 2.3 ppm. - NMR: Essential to confirm the fluorine atom is still attached (approx -110 to -120 ppm depending on reference). Absence of this signal indicates defluorination.
-
HPLC Purity: >98% area. Impurities often include the dimer (secondary amine) formed during reductive amination.
References
-
PubChem. 2-Fluoro-5-methylbenzaldehyde (Compound Summary). National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for reductive amination). [Link]
Sources
2-Fluoro-5-methylbenzylamine literature review
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Introduction: The Strategic Value of Fluorinated Scaffolds
An In-Depth Technical Guide to 2-Fluoro-5-methylbenzylamine: Synthesis, Characterization, and Applications for Drug Discovery Professionals
In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks, substituted benzylamines are of particular importance due to their prevalence in pharmacologically active agents.
This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate. While this specific molecule is not extensively documented in public literature, its synthesis and reactivity can be reliably predicted from its constituent parts: a fluorinated aromatic ring and a primary benzylic amine. As Senior Application Scientists, we often work with novel or sparsely characterized reagents. Therefore, this guide is structured to not only present known data but also to explain the causal logic behind predicting its properties, designing its synthesis, and utilizing it in drug discovery workflows, leveraging data from its direct precursors and close structural analogs.
Physicochemical and Structural Properties
The properties of this compound can be reliably estimated based on its structure and data from analogous compounds. Its key precursor is 2-Fluoro-5-methylbenzaldehyde.[2] The addition of the aminomethyl group will predictably alter properties like boiling point and polarity.
Predicted and Comparative Physicochemical Data
| Property | This compound (Predicted/Estimated) | 2-Fluoro-5-methylbenzaldehyde (Precursor)[2] | 2-Fluoro-N-methylbenzylamine (Analog)[3] | 4-Methylbenzylamine (Analog)[4] |
| CAS Number | Not assigned | 93249-44-6 | 399-30-4 | 104-84-7 |
| Molecular Formula | C₈H₁₀FN | C₈H₇FO | C₈H₁₀FN | C₈H₁₁N |
| Molecular Weight | 139.17 g/mol | 138.14 g/mol | 139.17 g/mol | 121.18 g/mol |
| Appearance | Colorless to light yellow liquid (Expected) | - | Colorless to Tan Liquid | - |
| Boiling Point | > 180 °C (Atmospheric) | - | 73 °C / 12 mmHg | - |
| Density | ~1.05 g/mL (Expected) | - | 1.047 g/mL | - |
| Refractive Index | ~1.51 (Expected) | - | n20/D 1.5010 | - |
Synthesis and Mechanistic Considerations: Reductive Amination
The most direct and industrially scalable method for preparing this compound is through the reductive amination of its aldehyde precursor, 2-Fluoro-5-methylbenzaldehyde. This reaction proceeds via the formation of an intermediate imine (or its protonated form, an iminium ion), which is then reduced in situ to the target amine.[5]
The choice of reducing agent is critical for the success of this one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents.[6] They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the iminium ion intermediate. This selectivity is key to achieving high yields and avoiding the formation of the corresponding alcohol as a byproduct.[6]
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol based on established chemical principles.[7] It should be performed by trained professionals with appropriate safety precautions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-methylbenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable solvent such as methanol or dichloromethane (approx. 0.5 M concentration).
-
Amine Source: Add ammonium acetate (1.5 - 2.0 eq) to the solution. This serves as the ammonia source and a buffer.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate the formation of the iminium ion intermediate.[7] Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any effervescence or exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure this compound.
Spectroscopic Characterization
Confirming the structure of the synthesized product is a critical, self-validating step. The following are the expected spectroscopic signatures for this compound, based on data from analogous compounds.[8][9][10]
-
¹H NMR:
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.9-7.4 ppm). The protons will exhibit coupling to each other and to the fluorine atom (H-F coupling).
-
Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the amine protons) around 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-2.5 ppm) and is exchangeable with D₂O.
-
-
¹³C NMR:
-
Expected signals for all 8 carbons, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
-
¹⁹F NMR:
-
IR Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.
-
N-H Bend: A band around 1600 cm⁻¹.
-
C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 139.
-
Major Fragment: A prominent peak at m/z = 122, corresponding to the loss of the amino group (-NH₃). The most abundant fragment is often the benzyl cation (m/z = 124).[10]
-
Reactivity and Applications in Drug Discovery
This compound is a bifunctional molecule, offering two primary points for synthetic elaboration: the nucleophilic primary amine and the substituted aromatic ring.
-
Amine-Based Reactions: The primary amine is a potent nucleophile, making it an ideal handle for forming amides, sulfonamides, ureas, and secondary or tertiary amines. These functional groups are ubiquitous in pharmaceutical agents. For instance, acylation of the amine with a substituted benzoyl chloride is a common step in the synthesis of enzyme inhibitors.
-
Aromatic Ring Modifications: While the fluorine and methyl groups direct the regioselectivity of electrophilic aromatic substitution, such reactions are less common than using the amine handle. The true value lies in using the entire substituted benzylamine moiety as a single building block.
Case Study: A Building Block for Complex Heterocycles
Fluorinated benzylamine and benzamide scaffolds are frequently used in the development of kinase inhibitors and other targeted therapies. For example, the complex molecule 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][13]triazin-2-yl]benzamide is a subject of pharmaceutical formulation patents for cancer treatment.[14] This highlights the industry's reliance on building blocks where a fluorinated ring is linked to a nitrogen-containing side chain. This compound serves as a direct precursor to such structures.
Safety, Handling, and Storage
As with any benzylic amine, this compound is expected to be corrosive and requires careful handling. The safety profile can be inferred from SDS data for closely related compounds.[15][16]
-
Hazard Classification:
-
Corrosive: Expected to cause severe skin burns and eye damage.[16]
-
Irritant: May cause respiratory irritation.[17]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
-
Storage:
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved January 31, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved January 31, 2026, from [Link]
-
NIST. (n.d.). alpha.-Methylbenzylamine. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). US2935514A - Benzimidazoles.
-
NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B][13] Triazin-2-YL] Benzamide - Patent US-2017231997-A1. Retrieved January 31, 2026, from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 31, 2026, from [Link]
-
NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine IR Spectrum. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved January 31, 2026, from [Link]
-
De Gruyter. (2016). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved January 31, 2026, from [Link]
-
NIST. (n.d.). 2-Fluoro-5-methylaniline. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
YouTube. (2023). Reductive Amination. Organic Chemistry with Lluís Llorens Palomo. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). Pharmaceutical compositions containing a fluoroquinolone antibiotic drug - Patent US-8450311-B2. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 31, 2026, from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). New Frontiers and Developing Applications in 19F NMR. PMC. Retrieved January 31, 2026, from [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 2-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 3277823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H54439.03 [thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Fluoro-5-methylaniline [webbook.nist.gov]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B] [1,2,4] Triazin-2-YL] Benzamide - Patent US-2017231997-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Whitepaper: Operational Safety and Handling of 2-Fluoro-5-methylbenzylamine
Executive Summary & Chemical Context
2-Fluoro-5-methylbenzylamine is a specialized fluorinated building block frequently employed in Structure-Activity Relationship (SAR) campaigns within medicinal chemistry. The introduction of the fluorine atom at the ortho position relative to the methylene amine alters the pKa and lipophilicity (LogP) of the molecule compared to the non-fluorinated parent, potentially influencing metabolic stability and protein-ligand binding affinity [1].
However, its utility is matched by significant handling challenges. As a primary benzylic amine, it is not only corrosive but also prone to rapid carbamylation upon exposure to atmospheric carbon dioxide. This guide delineates the protocols required to maintain the chemical integrity of the reagent while ensuring the safety of the operator.
Physicochemical & Hazard Profile
To handle this compound effectively, one must understand its physical state and reactivity profile. The following data aggregates standard supplier specifications and GHS classifications.
Table 1: Physicochemical Properties
| Property | Value / Description | Significance |
| Molecular Weight | 139.17 g/mol | Stoichiometric calculations. |
| Physical State | Liquid (Standard STP) | Requires liquid handling protocols (syringes/cannulas). |
| Boiling Point | ~85-90°C @ 15 mmHg (Predicted) | High boiling point; difficult to remove via rotovap without high vacuum. |
| Density | ~1.08 g/mL | Denser than water; sinks in aqueous extraction if not chlorinated. |
| Basicity | Weakly Basic (Amine) | Reacts violently with acids and acid halides. |
Table 2: GHS Hazard Identification
| Hazard Class | Category | H-Code | Description |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage. |
| Eye Damage | 1 | H318 | Causes serious eye damage (irreversible). |
| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed. |
| Sensitization | 1 (Skin) | H317 | May cause an allergic skin reaction. |
Source: PubChem Compound Summary [2]
Strategic Handling & Storage Protocols
The Carbonate Threat (Air Sensitivity)
A common failure mode in the use of this compound is the formation of white solid precipitates around the cap or within the liquid. This is not polymerization, but the formation of the amine carbonate salt due to reaction with atmospheric CO₂.
Mechanism:
Prevention Protocol:
-
Inert Atmosphere: The compound must be stored and handled under Nitrogen (
) or Argon ( ). -
Seal Integrity: Use Parafilm® or Teflon tape around the cap after every use.
-
Purging: If the bottle is opened to air, the headspace must be backfilled with inert gas before resealing.
Safe Transfer Methodology
To mitigate exposure and degradation, use the Positive Pressure Cannula/Syringe Method .
Step-by-Step Protocol:
-
Preparation: Secure the reagent bottle in a clamp within a fume hood. Insert a balloon filled with
via a needle into the septum (or suba-seal). -
Extraction: Insert a dry, inert-flushed syringe through the septum.
-
Pressure Equalization: The positive pressure from the balloon will assist in drawing the liquid into the syringe, preventing vacuum formation that could pull in outside air.
-
Transfer: Withdraw the needle and immediately inject the reagent into the reaction vessel (also under inert gas).
Operational Workflow Visualization
The following diagram illustrates the decision logic for handling this corrosive amine, emphasizing the "Stop/Go" safety checks.
Figure 1: Decision matrix for safe retrieval and transfer of this compound.
Emergency Response & First Aid
Due to the lipophilic nature of the benzyl group combined with the corrosive amine, skin penetration can be rapid.
Skin Contact (Corrosive Burn)
-
Immediate Action: Do not attempt to neutralize with vinegar or acids; this can cause an exothermic reaction exacerbating the burn.
-
Protocol:
-
Move to safety shower immediately.
-
Flush with copious water for minimum 15 minutes .
-
Remove contaminated clothing while under the shower.
-
Seek medical attention. Treat as an alkali burn.
-
Spill Management
-
Small Spill (<5 mL):
-
Evacuate the immediate area.
-
Cover with a dry absorbent (vermiculite or specialized amine neutralizer).
-
Sweep into a waste container.
-
Wipe surface with dilute acetic acid (5%) followed by water to remove amine residue.
-
-
Large Spill: Evacuate lab and contact EHS immediately.
Synthetic Application: Amide Coupling
When using this compound in amide coupling (e.g., with an acid chloride), the reaction is highly exothermic.
Safety-Critical Protocol:
-
Solvent: Dissolve the amine in DCM or THF.
-
Base: Add a tertiary amine auxiliary base (e.g., Triethylamine) to scavenge HCl.
-
Temperature: Cool the mixture to 0°C (Ice bath) before adding the acid chloride.
-
Addition: Add the electrophile dropwise. Rapid addition can cause solvent boiling and runaway pressure buildup.
Figure 2: Thermal control logic during amide coupling synthesis.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). Compound Summary for CID 13627038 (this compound). National Library of Medicine.
-
ECHA. (n.d.). C&L Inventory: this compound. European Chemicals Agency.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzylamine derivatives. (Note: General reference for class handling).
Methodological & Application
Process Development Guide: Synthesis of 2-Fluoro-5-methylbenzylamine
CAS No: 93071-82-0 Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0
Executive Summary & Retrosynthetic Analysis
2-Fluoro-5-methylbenzylamine is a critical fluorinated building block used frequently in the synthesis of kinase inhibitors and GPCR ligands. The fluorine atom at the ortho position provides metabolic stability and modulates pKa, while the meta-methyl group offers a vector for hydrophobic interactions within protein binding pockets.
While several routes exist (e.g., reduction of 2-fluoro-5-methylbenzonitrile), reductive amination of 2-fluoro-5-methylbenzaldehyde is the preferred industrial and laboratory method. This route is selected for its high atom economy, the commercial availability of the aldehyde precursor, and the avoidance of high-pressure hydrogenation equipment required for nitrile reduction.
Retrosynthetic Scheme
The synthesis disconnects the C-N bond to reveal the corresponding benzaldehyde and an ammonia equivalent.
Figure 1: Retrosynthetic analysis identifying the aldehyde precursor.
Safety & Handling Protocols
Critical Warning: This protocol involves hydride reducing agents and fluorinated aromatic compounds.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Fluorinated Aromatics | Skin/Eye Irritant, potential absorption. | Double nitriles gloves, chemical splash goggles. Use a fume hood. |
| Reducing Agents | NaBH₃CN generates HCN if acidified; NaBH(OAc)₃ releases H₂. | NEVER add strong acid directly to NaBH₃CN. Quench in a well-ventilated hood. |
| Ammonium Acetate | Hygroscopic; mild irritant. | Store in a desiccator. |
Primary Protocol: Reductive Amination
Methodology: One-pot reductive amination using Sodium Cyanoborohydride (NaBH₃CN).[1] Rationale: While Sodium Triacetoxyborohydride (STAB) is a greener alternative, NaBH₃CN is often preferred for primary amine synthesis using ammonium acetate because it is stable in the methanolic solution required to dissolve the ammonium salt.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2-Fluoro-5-methylbenzaldehyde | 138.14 | 1.0 | 5.00 g | Limiting Reagent |
| Ammonium Acetate | 77.08 | 10.0 | 27.9 g | Ammonia Source (Excess prevents dimer) |
| Sodium Cyanoborohydride | 62.84 | 1.5 | 3.41 g | Reducing Agent |
| Methanol (Anhydrous) | 32.04 | - | 100 mL | Solvent |
| HCl (12M) | - | - | ~10 mL | Workup/Salt Formation |
Experimental Procedure
Step 1: Imine Formation [1][2][3][4]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2-Fluoro-5-methylbenzaldehyde (5.00 g, 36.2 mmol) and Ammonium Acetate (27.9 g, 362 mmol).
-
Solvent Addition: Add Methanol (100 mL). The ammonium acetate will dissolve endothermically; ensure full dissolution.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 2 hours .
-
Mechanistic Insight: The high excess of ammonium acetate drives the equilibrium toward the imine (Schiff base) and suppresses the formation of the secondary amine (dibenzylamine) dimer.
-
Step 2: Reduction
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Carefully add Sodium Cyanoborohydride (3.41 g, 54.3 mmol) in small portions over 15 minutes.
-
Caution: Gas evolution may occur.
-
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).
-
Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM + 1% NH₄OH) or LC-MS. The aldehyde spot (high R_f) should disappear.
Step 3: Workup & Purification [2]
-
Quench: Slowly add concentrated HCl (approx. 5–10 mL) dropwise until pH < 2. Stir for 30 minutes to decompose excess borohydride and hydrolyze any boron complexes. Caution: HCN gas risk if NaBH₃CN is used—perform strictly in a fume hood.
-
Basification: Concentrate the methanol on a rotary evaporator to approx. 20 mL. Dilute with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove neutral impurities (unreacted aldehyde/alcohol). Discard the ether layer.
-
Extraction: Basify the aqueous layer to pH > 12 using 40% NaOH solution. Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry the combined DCM extracts over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine as a pale yellow oil.
Step 4: Salt Formation (Optional but Recommended)
-
Dissolve the crude oil in minimal Ethanol or Diethyl Ether.
-
Add 2.0 M HCl in Ether (or 1.25 M HCl in EtOH) dropwise.
-
The white hydrochloride salt of This compound will precipitate. Filter, wash with cold ether, and dry under vacuum.
Process Visualization
The following diagram illustrates the reaction flow and critical decision points during the workup to ensure high purity.
Figure 2: Workflow for the reductive amination and acid-base purification.
Analytical Characterization
Confirm the identity of the product using the following expected data.
This compound Hydrochloride[5]
-
Physical State: White to off-white crystalline solid.
-
Melting Point: ~230–235 °C (dec).
-
MS (ESI): m/z calculated for C₈H₁₀FN [M+H]⁺: 140.08; found: 140.1.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.45 (br s, 3H, NH₃⁺)
-
δ 7.35 (dd, J = 7.0, 2.0 Hz, 1H, Ar-H6)
-
δ 7.18 (m, 1H, Ar-H4)
-
δ 7.12 (t, J = 9.0 Hz, 1H, Ar-H3)
-
δ 4.05 (s, 2H, Ar-CH ₂-N)
-
δ 2.30 (s, 3H, Ar-CH ₃)
-
-
¹⁹F NMR: Single peak around -120 to -125 ppm (relative to CFCl₃).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete imine formation. | Ensure NH₄OAc is dry. Extend the initial stir time before adding reducing agent. Add 3Å molecular sieves. |
| Dimer Formation | Insufficient ammonia source. | Increase NH₄OAc equivalents to 15–20x. High concentration favors dimerization; dilute the reaction. |
| No Precipitation | Salt is too soluble. | Use anhydrous ether for the HCl step. If oil forms, scratch the flask or triturate with hexanes. |
References
-
Sigma-Aldrich. this compound Product Page (CAS 93071-82-0).Link (Verified via search snippets).
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol basis).
-
Amadis Chemical. this compound Specifications.Link (Verified CAS source).
-
PubChem. 2-Fluoro-5-methylbenzaldehyde (Precursor Data).Link
Sources
2-Fluoro-5-methylbenzylamine as a building block in organic synthesis
Application Note: 2-Fluoro-5-methylbenzylamine as a Strategic Building Block in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, the "Fluorine Scan" is a pivotal strategy to modulate pKa, metabolic stability, and lipophilicity without drastically altering steric volume. This compound (CAS 93071-82-0) represents a high-value scaffold that combines the bio-isosteric utility of fluorine with the hydrophobic anchoring of a methyl group.[1]
This guide details the specific reactivity profile of this compound, providing optimized protocols for its incorporation into diversity-oriented synthesis (DOS) libraries.[1] Unlike unsubstituted benzylamines, the ortho-fluorine substituent creates a unique electronic environment that influences nucleophilicity and intramolecular hydrogen bonding, necessitating tailored reaction conditions.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | (2-Fluoro-5-methylphenyl)methanamine | Primary amine functionality |
| CAS Number | 93071-82-0 | Validated identifier |
| Molecular Formula | C₈H₁₀FN | |
| Molecular Weight | 139.17 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Appearance | Colorless to pale yellow liquid | Air-sensitive; store under inert gas |
| Predicted pKa | ~8.9 (Conjugate acid) | Lower than benzylamine (9.[1]3) due to o-F induction |
| LogP | ~1.8 | Enhanced lipophilicity vs. benzylamine (1.[1]1) |
Strategic Utility in Drug Design
A. The Ortho-Fluorine Effect
The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I).[1] This reduces the basicity of the benzylic amine slightly compared to the non-fluorinated analog.
-
Conformational Locking: When converted to an amide, the C-F bond can accept a hydrogen bond from the amide N-H, favoring a planar conformation (the "dipole minimization" effect). This can rigidify the molecule, reducing the entropic penalty of binding to a protein target.
-
Metabolic Blockade: The fluorine blocks the C2 position from metabolic oxidation (Phase I metabolism), a common clearance pathway for benzylamines.
B. The C5-Methyl Handle
The methyl group at C5 serves two roles:
-
Hydrophobic Fill: It probes small hydrophobic pockets (e.g., in kinase ATP-binding sites) often found adjacent to the hinge region.
-
Electronic Balance: The weak electron-donating effect (+I) of the methyl group partially offsets the deactivating nature of the fluorine, maintaining the nucleophilicity of the amine for synthetic coupling.
Experimental Protocols
Protocol A: High-Fidelity Amide Coupling (HATU Method)
Best for: Coupling to sterically hindered or chiral carboxylic acids where racemization is a concern.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)[1]
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Procedure:
-
Activation: In a dried vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at room temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add this compound (1.1 mmol) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The ortho-fluorine does not significantly retard the rate, but steric bulk on the acid partner might require heating to 40°C.
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Critical Insight: The ortho-fluorine lowers the pKa, making the amine less protonated at physiological pH, but in this reaction, it ensures the amine remains nucleophilic enough once the DIPEA neutralizes the salt form.
Protocol B: Reductive Amination (STAB Method)
Best for: Creating secondary amines for library expansion.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
This compound (1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM[1]
Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.2 mmol) in DCE (5 mL). If the aldehyde is unreactive, add catalytic AcOH. Stir for 30–60 minutes to allow imine formation equilibrium.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Reaction: Stir at RT overnight (12–16 h).
-
Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3x).
-
Purification: The secondary amine product is often basic. Purify using amine-functionalized silica or standard silica with 1% Et₃N in the eluent to prevent streaking.
Visualization of Workflows
Figure 1: Synthetic Decision Tree
This diagram guides the chemist on selecting the correct pathway based on the desired final scaffold.
Caption: Decision matrix for functionalizing this compound based on target medicinal chemistry properties.
Figure 2: Reaction Monitoring & Troubleshooting
A logical flow for the HATU coupling protocol.
Caption: Step-by-step workflow for HATU-mediated amide coupling with troubleshooting loops.
Safety & Handling
-
Corrosivity: Like most benzylamines, this compound is corrosive to skin and eyes. Wear neoprene gloves and chemical splash goggles.
-
Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Do not incinerate waste in standard organic waste streams without verifying facility protocols.
-
Storage: Store at 2–8°C under Argon. Amines react with atmospheric CO₂ to form carbamates over time; if a white solid appears in the liquid, repurify or use freshly distilled material.
References
-
Compound Data: National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 13645068, this compound. Retrieved from [Link]
-
Amide Coupling Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. (General reference for HATU protocol optimization).
-
Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures.[6] The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
-
Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
Sources
Applications of 2-Fluoro-5-methylbenzylamine in Medicinal Chemistry: A Comprehensive Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 2-Fluoro-5-methylbenzylamine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and small alkyl groups into drug candidates is a well-established strategy to optimize molecular properties and enhance therapeutic potential. The this compound scaffold has emerged as a particularly valuable building block, offering a unique combination of steric and electronic features. The presence of a fluorine atom at the 2-position can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity through the formation of specific interactions with biological targets.[1] Concurrently, the methyl group at the 5-position provides a subtle yet significant lipophilic contribution and can serve as a steric guide to orient the molecule within a binding pocket.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs. We will delve into the synthesis of this key intermediate, its incorporation into bioactive molecules, and the underlying rationale for its use, supported by detailed protocols and relevant case studies.
Synthesis of this compound: Key Methodologies
The efficient synthesis of this compound is paramount for its utilization in drug discovery campaigns. The most common and practical approaches start from commercially available precursors such as 2-fluoro-5-methylbenzaldehyde or 2-fluoro-5-methylbenzonitrile.
Protocol 1: Reductive Amination of 2-Fluoro-5-methylbenzaldehyde
Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[2] This two-step, one-pot process involves the initial formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction to the corresponding amine.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-fluoro-5-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add an ammonia source, typically ammonium acetate (5-10 eq) or a solution of ammonia in methanol (7N, 5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add a suitable reducing agent portion-wise to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is a mild and effective choice for this transformation.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.
Causality Behind Experimental Choices:
-
Ammonia Source: Ammonium acetate is often preferred as it is a solid and easier to handle than ammonia gas or concentrated aqueous solutions. It also acts as a mild acid catalyst for imine formation.
-
Reducing Agent: Sodium triacetoxyborohydride is selective for the reduction of imines in the presence of aldehydes, which minimizes side reactions. It is also less sensitive to moisture compared to other borohydrides.
-
Solvent: Methanol and DCE are excellent solvents for both the starting materials and the intermediate imine, facilitating a homogeneous reaction.
Start [label="2-Fluoro-5-methylbenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia Source\n(e.g., NH4OAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., MeOH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Imine Intermediate", style=dashed]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Purification", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Intermediate [label=" Imine Formation"]; Ammonia -> Intermediate; Solvent -> Intermediate [style=dotted, arrowhead=none]; Intermediate -> Product [label=" Reduction"]; ReducingAgent -> Product; Product -> Workup; }
Figure 1: Workflow for Reductive Amination.
Protocol 2: Catalytic Hydrogenation of 2-Fluoro-5-methylbenzonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method for this conversion.
Experimental Protocol:
-
Catalyst Preparation: In a high-pressure hydrogenation vessel, suspend 2-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), containing a catalytic amount of Raney Nickel (Ra-Ni) (5-10 wt%) or Palladium on Carbon (Pd/C) (5-10 mol%).
-
Reaction Conditions: Seal the vessel and purge with hydrogen gas (H₂). Pressurize the reactor to the desired hydrogen pressure (typically 50-500 psi).
-
Hydrogenation: Heat the mixture to a temperature between 40-80°C and stir vigorously to ensure efficient mixing of the catalyst, substrate, and hydrogen.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analyzing aliquots using GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to afford the crude this compound. Further purification can be achieved by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Palladium on carbon is also effective and can sometimes offer better selectivity.
-
Solvent: Protic solvents like methanol and ethanol are commonly used as they can participate in the reaction mechanism and help to prevent the formation of secondary amine byproducts.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions such as hydrodefluorination.
Applications in Bioactive Molecule Synthesis
The this compound moiety is a valuable synthon for the construction of a diverse range of bioactive molecules. Its primary amine functionality allows for facile incorporation into various scaffolds through common medicinal chemistry reactions.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The formation of an amide bond is one of the most frequently employed reactions in drug discovery. This compound readily participates in amide coupling reactions with carboxylic acids to generate a wide array of derivatives.
General Protocol for Amide Coupling (EDC/HOBt):
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Amine Addition: Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CouplingAgents [label="Coupling Agents\n(EDC, HOBt)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveEster [label="Active Ester\nIntermediate", style=dashed]; Product [label="Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CarboxylicAcid -> ActiveEster [label=" Activation"]; CouplingAgents -> ActiveEster; ActiveEster -> Product [label=" Coupling"]; Amine -> Product; Base -> Product [style=dotted, arrowhead=none]; }
Figure 2: Amide Bond Formation Workflow.
Case Study: The 2-Fluoro-5-methylphenyl Moiety in Kinase Inhibitors
For instance, derivatives of benzoxazoles incorporating a 5-fluoro-2-methylphenyl group have been investigated as potential anticancer agents.[1] The rationale for this substitution pattern lies in its ability to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for the target kinase.
| Parameter | Contribution of 2-Fluoro Group | Contribution of 5-Methyl Group |
| Binding Interactions | Can act as a hydrogen bond acceptor with backbone amides in the kinase hinge region. Modulates the pKa of nearby functional groups. | Occupies small hydrophobic pockets, increasing van der Waals interactions and improving potency and selectivity. |
| Metabolic Stability | Blocks potential sites of oxidative metabolism on the aromatic ring, increasing the drug's half-life. | Can also block metabolic sites and its lipophilicity can influence distribution. |
| Physicochemical Properties | Increases lipophilicity (logP), which can affect cell permeability and solubility. | Increases lipophilicity. |
Table 1: Physicochemical and Pharmacological Contributions of Substituents
Structure-Activity Relationship (SAR) Insights
The specific placement of the fluoro and methyl groups on the benzylamine ring is critical for its utility in medicinal chemistry.
-
The 2-Fluoro Substituent: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which can lower the pKa of the benzylamine, potentially influencing its ionization state at physiological pH and its ability to cross cell membranes. Furthermore, the ortho-positioning can induce a specific conformation of the benzylamine side chain through steric interactions or intramolecular hydrogen bonding, which can be crucial for optimal binding to a target protein.
-
The 5-Methyl Substituent: The para-position of the methyl group relative to the fluorine atom provides a lipophilic handle that can be exploited to fill hydrophobic pockets within a binding site. This can lead to enhanced potency and selectivity. The methyl group is also generally metabolically stable.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of electronic and steric properties, conferred by the ortho-fluoro and para-methyl substituents, provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic accessibility of this intermediate, coupled with its straightforward incorporation into a variety of molecular scaffolds, ensures its continued relevance in the pursuit of novel therapeutics. Future applications of this scaffold are anticipated in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases, where the fine-tuning of molecular properties is critical for success.
References
-
PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. PrepChem.com. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Stepwise Procedure Involving Imine Formation in MeOH followed by Reduction with NaBH4. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & Al-Obaid, A. M. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1481.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Sources
2-Fluoro-5-methylbenzylamine reaction with electrophiles
Application Note: Electrophilic Trapping of 2-Fluoro-5-methylbenzylamine
Part 1: Chemical Profile & Strategic Value
Compound Identity:
-
Molecular Weight: 139.17 g/mol [6]
-
Structure: Primary benzylic amine with an ortho-fluorine and meta-methyl substituent relative to the amine.
Medicinal Chemistry Significance: this compound is a high-value pharmacophore building block. The specific substitution pattern offers two distinct advantages in drug design:
-
Metabolic Stability: The fluorine atom at the C2 position blocks metabolic oxidation at a typically labile site on the phenyl ring.
-
Conformational Bias: The ortho-fluorine atom induces a preferred conformation of the benzylic amine side chain through electrostatic repulsion and weak intramolecular H-bonding interactions, often improving binding affinity to target proteins (e.g., in P-CABs and kinase inhibitors).
Reactivity Matrix:
| Property | Value/Description | Implication for Synthesis |
|---|
| Nucleophilicity | Moderate-High | Similar to benzylamine but slightly attenuated by the inductive electron-withdrawing effect of the ortho-fluorine (
Part 2: Reaction Landscape & Decision Logic
The primary amine functionality allows for diverse electrophilic trapping. The choice of method depends on the stability of the electrophile and the desired linkage.
Core Reaction Classes:
-
Amide Coupling (Acylation): Reaction with carboxylic acids using coupling reagents (HATU, EDC) or acid chlorides. Critical for fragment-based drug discovery.
-
Reductive Amination: Reaction with aldehydes/ketones to form secondary amines. Essential for optimizing physicochemical properties (logP, solubility).
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of halides on heteroaromatic cores (e.g., chloropyrimidines). Common in kinase inhibitor synthesis.
Visual: Reaction Pathway Decision Tree
Caption: Decision logic for selecting the optimal synthetic pathway based on the electrophilic partner.
Part 3: Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Coupling with valuable or sterically hindered carboxylic acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)[6]
-
This compound (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution may turn yellow/orange. Stir for 10-15 minutes to form the activated ester.
-
Amine Addition: Add this compound (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC.
-
Note: The ortho-fluorine does not significantly retard this reaction.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Reductive Amination (STAB Method)
Best for: Synthesis of secondary amines with high chemoselectivity.
Reagents:
-
Aldehyde (1.0 equiv)[6]
-
This compound (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (catalytic to 1.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Imine Formation: Dissolve the Aldehyde (1.0 equiv) and this compound (1.1 equiv) in DCE (0.2 M).
-
Acid Catalyst: Add AcOH (1.0 equiv). Stir for 30–60 minutes at RT to ensure imine formation.
-
Mechanism:[9] The slightly lower basicity of the fluorinated amine requires acid catalysis to facilitate imine formation.
-
-
Reduction: Cool to 0°C (optional, often runs at RT). Add STAB (1.5 equiv) portion-wise.
-
Reaction: Stir at RT overnight (12–16 hours).
-
Quench: Quench with sat. NaHCO3 solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Dry organic layers over MgSO4.
Protocol C: SNAr with Chloropyrimidines
Best for: Kinase inhibitor scaffold synthesis.
Reagents:
-
2,4-Dichloropyrimidine (or similar heteroaryl chloride) (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)[8]
-
Base: TEA (Triethylamine) or DIPEA (2.0 equiv)
-
Solvent: n-Butanol or Isopropanol (for thermal); THF (for room temp active substrates)
Procedure:
-
Setup: Dissolve the heteroaryl chloride in n-Butanol (0.5 M).
-
Addition: Add this compound (1.1 equiv) and DIPEA (2.0 equiv).
-
Heating: Heat to 80–100°C.
-
Optimization: The ortho-fluorine effect is minimal here; the nucleophilicity is sufficient to displace chlorides at the 4-position of pyrimidines readily.
-
-
Monitoring: Monitor by LC-MS.
-
Workup: Concentrate solvent. Redissolve residue in EtOAc, wash with water/brine.
Part 4: Process Optimization & Troubleshooting
1. 19F NMR as a Diagnostic Tool: The fluorine atom provides a built-in handle for reaction monitoring without the need for deuterated solvents in crude checks.
-
Starting Material Shift: ~ -115 to -120 ppm (approximate, solvent dependent).
-
Product Shift: Upon acylation or alkylation, the electronic environment of the ring changes, causing a distinct shift in the 19F signal. This allows for rapid calculation of conversion rates by integrating starting material vs. product peaks in the crude mixture.
2. Solubility & Salt Formation:
-
Issue: The HCl salt of the product may precipitate in non-polar solvents (DCM/Et2O) during reaction if HCl is generated (e.g., using acid chlorides).
-
Solution: Ensure sufficient base scavenger (DIPEA/TEA) is present. If the free base amine is an oil and difficult to handle, convert it to the HCl salt for storage, but always free-base it (partition between EtOAc/NaHCO3) before use in nucleophilic reactions.
Visual: Troubleshooting Logic
Caption: Troubleshooting flow for low-yielding reactions involving fluoro-benzylamines.
Part 5: Safety & Handling
-
Corrosivity: Like most benzylamines, this compound is corrosive and can cause skin burns and eye damage (H314). Wear full PPE including safety glasses and chemical-resistant gloves.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent slow oxidation, although the fluorine substituent adds some oxidative stability compared to electron-rich benzylamines.
-
Ventilation: Always handle in a fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 262970, 2-Fluoro-5-methylaniline (Related Isomer Context). Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis). Retrieved from [Link]
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (Coupling reagent reference). Retrieved from [Link]
Sources
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound,93071-82-0-Amadis Chemical [amadischem.com]
- 3. Angene Chemical [mail.sobekbio.com]
- 4. This compound | 93071-82-0 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. guidechem.com [guidechem.com]
- 7. Benzylamine - Wikipedia [en.wikipedia.org]
- 8. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]
- 9. web.pdx.edu [web.pdx.edu]
Derivatization of 2-Fluoro-5-methylbenzylamine for drug discovery
Application Note: Strategic Derivatization of 2-Fluoro-5-methylbenzylamine for Drug Discovery
Executive Summary
This compound (CAS: 771-59-5) represents a "privileged fragment" in modern medicinal chemistry. It combines two critical features: a fluorine atom at the ortho-position, which modulates basicity and metabolic stability, and a methyl group at the meta-position, which serves as a hydrophobic anchor. This guide provides high-fidelity protocols for derivatizing this amine into amides, secondary amines, and ureas—the three most common transformations in Hit-to-Lead (H2L) campaigns.
Key Insight: The ortho-fluorine atom is not merely a substituent; it lowers the pKa of the benzylic amine (approx. pKa ~8.8 vs. 9.3 for benzylamine) via inductive effects. This makes the amine slightly less nucleophilic but reduces the penalty for desolvation upon protein binding, often improving potency in hydrophobic pockets.
Physicochemical Profile & Reactivity
Before initiating synthesis, researchers must understand the substrate's behavior in solution.
| Property | Value / Description | Impact on Protocol |
| Molecular Weight | 139.17 g/mol | Low MW allows for "heavy" coupling partners while staying within Lipinski rules. |
| Estimated pKa | ~8.8 (Conjugate Acid) | Slightly less basic than unsubstituted benzylamine. Requires efficient bases (e.g., DIPEA) in coupling. |
| Electronic Effect | 2-Fluoro (Inductive Withdraw) | Reduces nucleophilicity; reactions may require longer times or stronger activation (e.g., HATU vs EDC). |
| Steric Effect | 5-Methyl (Remote) | Minimal steric hindrance at the nitrogen; excellent substrate for reductive amination. |
| Solubility | Moderate (Water), High (DCM, DMSO) | Free base is soluble in organic solvents; HCl salt requires neutralization or polar solvents (DMF). |
Decision Matrix: Derivatization Pathways
The choice of reaction pathway depends on the desired pharmacophore. Use the following logic flow to select your protocol.
Figure 1: Strategic workflow for selecting the appropriate derivatization method based on the target pharmacophore.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Attaching complex carboxylic acids where epimerization or low yield is a concern.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid Partner (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM[1]
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 5 minutes to form the activated ester.
-
Addition: Add this compound (1.0 mmol) dropwise.
-
Note: If using the HCl salt of the amine, ensure an extra 1.0 equiv of DIPEA is added to neutralize it.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexane).
-
Workup (Self-Validating Step):
-
Purification: Flash chromatography is usually sufficient.
Protocol B: One-Pot Reductive Amination
Best for: Creating secondary amine libraries (e.g., for ion channel targets).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Aldehyde Partner (1.0 equiv)[2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM[2]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (5 mL). Add Acetic Acid (cat.). Stir for 30–60 minutes at RT.
-
Checkpoint: Formation of the imine can often be observed by a shift in the UV spectrum or TLC.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Why STAB? It is milder than NaBH4 and will not reduce the aldehyde/ketone before the imine is formed.
-
-
Reaction: Stir overnight (12–16 hours) under Nitrogen.
-
Quench: Add sat. NaHCO3 (aqueous) and stir vigorously for 15 minutes to decompose boron complexes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine.[2]
-
Purification: Amine products often streak on silica. Use DCM/MeOH/NH4OH (90:9:1) as eluent.
Protocol C: Advanced Deaminative Cross-Coupling
Best for: Replacing the C-N bond with a C-C bond to form Diarylmethanes (Bioisosteres). Based on recent methodology (See Ref 1, 4).
Mechanism: In situ generation of a diazonium species followed by radical coupling with an aryl boronic acid.
Reagents:
-
Substrate: this compound (2.0 equiv)
-
Arylboronic Acid (1.0 equiv)
-
Reagent: Isoamyl nitrite (2.5 equiv)[3]
-
Solvent: Chloroform (anhydrous)
Procedure:
-
Dissolve Arylboronic Acid (0.5 mmol) and this compound (1.0 mmol) in Chloroform (2 mL).
-
Add Isoamyl nitrite (1.25 mmol) dropwise.
-
Heat the mixture to 60°C for 24 hours.
-
Caution: This reaction generates nitrogen gas. Ensure the vessel is vented or capable of withstanding mild pressure.
-
Evaporate solvent and purify via column chromatography.[2]
Structural Validation & Quality Control
When characterizing derivatives of this compound, look for these diagnostic signals:
-
1H NMR:
-
Benzylic CH2: Appears as a doublet (coupling to F) or singlet around
4.4–4.6 ppm. -
Methyl Group: Singlet around
2.3 ppm. -
Aromatic Region: The 2-F substituent creates a complex splitting pattern. Expect a multiplet for the proton at C3 (ortho to F) and C4/C6.
-
-
19F NMR:
-
Diagnostic signal around
-110 to -120 ppm (relative to CFCl3). This is a clean, singlet-like peak (decoupled) or multiplet (coupled) useful for monitoring reaction conversion without interference from hydrocarbon signals.
-
Application Case Study: Kinase Inhibitor Design
In the design of Type II kinase inhibitors, the "linker" region connecting the hinge binder to the hydrophobic back pocket is critical.
-
Hypothesis: The 2-Fluoro group can form an intramolecular hydrogen bond with an amide NH (if coupled as an amide), locking the conformation into a planar arrangement favorable for binding.
-
The 5-Methyl Role: This group often projects into the "gatekeeper" region or a hydrophobic sub-pocket, improving selectivity against kinases with smaller gatekeeper residues.
Figure 2: Pharmacophore mapping of the this compound fragment within a drug binding pocket.
References
-
Deaminative coupling of benzylamines and arylboronic acids. Chemical Science, 2023.[4] A metal-free method converting benzylamines to diarylmethanes using isoamyl nitrite.[3][4]
-
Amide synthesis by acylation. Organic Chemistry Portal. General protocols for high-yield amide formation relevant to benzylamines.
-
Synthesis of 2-Fluoro-5-formylbenzonitrile. BenchChem Technical Support. Provides context on the synthesis of precursors and related fluorinated benzyl scaffolds. [5]
-
Flow-to-Flow Technology: Amide Formation. ACS Sustainable Chemistry & Engineering, 2025. Advanced methods for amide coupling in flow, applicable to scale-up of benzylamine derivatives.
-
2-Fluoro-5-(trifluoromethyl)benzylamine properties. Chem-Impex. Comparative data on fluorinated benzylamine analogs in drug discovery.
Sources
Experimental procedure for N-alkylation of 2-Fluoro-5-methylbenzylamine
Abstract & Strategic Overview
The 2-Fluoro-5-methylbenzylamine scaffold (CAS: 399-30-4) is a critical intermediate in medicinal chemistry, often serving as a lipophilic, metabolically stable linker in CNS and oncology drug candidates. Its unique substitution pattern—ortho-fluorine providing conformational bias and metabolic blocking, combined with a meta-methyl group—requires precise N-alkylation strategies to avoid yield-limiting side reactions like over-alkylation (quaternization) or benzylic oxidation.
This guide details two distinct protocols for N-alkylation:
-
Method A (Reductive Amination): The "Gold Standard" for controlled mono-alkylation to generate secondary amines.
-
Method B (Direct Nucleophilic Substitution): A reserve method for introducing groups where stable carbonyl precursors are unavailable or for exhaustive alkylation to tertiary amines.
Strategic Decision Matrix
Before beginning, select the appropriate pathway based on your target moiety:
Figure 1: Decision tree for selecting the optimal N-alkylation pathway.
Chemical Properties & Safety Profile
Substrate: this compound[1]
-
MW: 139.17 g/mol
-
Appearance: Colorless to pale yellow liquid (or white solid as HCl salt).
-
Basicity: As a primary benzylamine, the pKa of the conjugate acid is approx. 9.0–9.5.
-
Reactivity Note: The 2-Fluoro substituent creates a dipole that slightly reduces nucleophilicity compared to non-substituted benzylamine, but it remains highly reactive toward electrophiles.
Safety Warning:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Handling: Perform all reactions in a fume hood. Wear nitrile gloves and safety glasses.
Method A: Reductive Amination (Preferred Protocol)
Objective: Selective synthesis of secondary amines (Mono-alkylation). Mechanism: Formation of an imine/iminium species followed by in situ reduction.[3] Why this method? It avoids the "poly-alkylation" problem inherent in SN2 reactions because the intermediate imine is less nucleophilic than the starting amine.
Materials
-
Substrate: this compound (1.0 equiv)
-
Carbonyl Source: Aldehyde (1.0–1.1 equiv) or Ketone (1.2–1.5 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4–1.5 equiv). Note: STAB is preferred over NaCNBH3 for safety (no cyanide) and better selectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Additive: Acetic Acid (AcOH) (1.0 equiv) — Crucial for catalyzing imine formation, especially with ketones.
Step-by-Step Protocol
-
Imine Formation:
-
In a dry round-bottom flask equipped with a stir bar, dissolve This compound (1.0 mmol, 139 mg) in DCE (5 mL).
-
Add the Aldehyde/Ketone (1.0–1.1 mmol).
-
Add Acetic Acid (1.0 mmol, ~60 µL).
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor by TLC/LCMS for disappearance of amine and formation of imine (often visible as a new spot/peak).
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add NaBH(OAc)3 (1.5 mmol, 318 mg) in one portion.
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract with Dichloromethane (DCM) (3 x 10 mL).
-
Wash combined organics with Brine , dry over Na2SO4 , and concentrate in vacuo.
-
-
Purification:
-
The crude product is often >90% pure. If necessary, purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate or DCM/MeOH with 1% NH4OH).
-
Method B: Direct Alkylation (SN2)
Objective: Synthesis of tertiary amines or introduction of simple alkyl groups (Me, Et) where reductive amination is cumbersome. Challenge: Controlling mono-alkylation is difficult; this method is best when exhaustive alkylation (forming the tertiary amine) is the goal.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Alkyl Halide (R-Br or R-I) (1.0 equiv for mono*, 2.5+ equiv for bis).
-
Note: For mono-alkylation attempts, use slow addition of the halide.
-
-
Base: Potassium Carbonate (K2CO3) or DIPEA (Hunig's Base).
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Protocol
-
Preparation:
-
Dissolve This compound (1.0 mmol) in ACN (5 mL).
-
Add K2CO3 (2.0 mmol, 276 mg).
-
-
Alkylation:
-
Add the Alkyl Halide (e.g., Ethyl Bromide) (1.0 mmol).
-
Critical Step: If targeting the secondary amine, add the halide dropwise over 1 hour at 0°C. If targeting the tertiary amine, add excess halide in one portion at RT.
-
Heat to 60°C (for bromides) or stir at RT (for iodides) for 4–12 hours.
-
-
Workup:
-
Filter off the inorganic solids.
-
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water and brine.
-
Analytical Validation
Successful N-alkylation must be validated using NMR and LCMS.
| Feature | Starting Material (1°) | Product (Secondary Amine) | Product (Tertiary Amine) |
| Benzylic CH2 (1H NMR) | Singlet (~3.8 ppm) | Singlet (~3.7 ppm) | Singlet (~3.5 ppm) |
| N-H Signal | Broad singlet (2H) | Broad singlet (1H) | None |
| LCMS (ESI+) | [M+H]+ = 140.1 | [M+H]+ = 140 + Alkyl | [M+H]+ = 140 + 2(Alkyl) |
Key Diagnostic: In the 1H NMR (CDCl3), the benzylic methylene protons of the starting material appear around 3.80 ppm . Upon mono-alkylation, this signal often shifts slightly upfield and may split if chiral centers are introduced nearby. The disappearance of the primary amine NH2 signal (exchangeable) is also definitive.
Troubleshooting "The Scientist's Notebook"
Issue: Low Conversion in Reductive Amination
-
Cause: Wet solvent or old reductant.
-
Fix: Ensure DCE is dry (molecular sieves). NaBH(OAc)3 degrades with moisture; use a fresh bottle.
-
Optimization: Add 3Å Molecular Sieves to the imine formation step to drive the equilibrium by removing water.
Issue: Over-alkylation in Method B
-
Cause: Reaction kinetics favor the more nucleophilic secondary amine product.
-
Fix: Switch to Method A (Reductive Amination) if possible. If Method B is mandatory, use a large excess of the amine (3-5 equiv) relative to the alkyl halide to statistically favor mono-alkylation, then recover unreacted starting material.
Issue: Poor Solubility of HCl Salt
-
Fix: If starting with this compound Hydrochloride, you must add 1.0 equiv of Triethylamine (TEA) or DIPEA to the reaction mixture to free the base before adding the aldehyde or alkyl halide.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3277823, 2-Fluoro-5-methylbenzaldehyde" (Precursor/Related). Link
-
Sigma-Aldrich. "2-Fluoro-N-methylbenzylamine Product Information." Link
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Secondary Amines." Link
- Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.
Sources
Application Notes and Protocols for the Synthesis of Novel Agrochemicals Utilizing 2-Fluoro-5-methylbenzylamine as a Key Building Block
Introduction: The Strategic Importance of Fluorinated Benzylamines in Modern Agrochemical Design
The incorporation of fluorine atoms into active agrochemical ingredients has become a cornerstone of modern crop protection chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of pesticides, herbicides, and fungicides. 2-Fluoro-5-methylbenzylamine, a readily available and versatile building block, represents a key starting material for the synthesis of a new generation of agrochemicals. Its specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity and selectivity of the final product.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemicals, with a particular focus on the development of potent insecticides. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of agrochemical development.
Core Synthesis Strategy: From Benzylamine to Bioactive Amides
A prevalent and highly effective strategy for leveraging this compound in agrochemical synthesis is its conversion into a variety of bioactive amide derivatives. The amine functionality provides a reactive handle for coupling with a wide range of carboxylic acids, acyl chlorides, and other electrophilic partners. This modular approach allows for the rapid generation of diverse chemical libraries and the systematic exploration of structure-activity relationships (SAR).
The general workflow for this synthetic approach can be visualized as follows:
Caption: General workflow for the synthesis of agrochemical amides.
Exemplary Synthesis: A Novel Pyrazole Carboxamide Insecticide
To illustrate the practical application of this strategy, we will detail the synthesis of a novel pyrazole carboxamide insecticide, a class of compounds known for their potent activity against a range of insect pests. While the direct synthesis of a commercialized agrochemical from this compound is not extensively documented in publicly available literature, the following protocol is a representative example of how this building block can be utilized to create new and effective crop protection agents.
Target Molecule:N-((2-fluoro-5-methylphenyl)methyl)-1H-pyrazole-5-carboxamide
This target molecule combines the fluorinated benzylamine moiety with a pyrazole carboxamide, a well-established pharmacophore in insecticide design.
Reaction Scheme:
Caption: Synthesis of a novel pyrazole carboxamide insecticide.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Purity | Supplier |
| This compound | 88449-53-2 | 139.17 g/mol | >98% | Commercially Available |
| 1H-pyrazole-5-carbonyl chloride | 5345-47-1 | 130.52 g/mol | >97% | Commercially Available |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | >99.8% | Commercially Available |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | >99.5% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - | Commercially Available |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, 5.0 g, 35.9 mmol).
-
Dissolution: Dissolve the benzylamine in anhydrous dichloromethane (100 mL).
-
Addition of Base: Add triethylamine (1.2 eq, 6.0 mL, 43.1 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 1H-pyrazole-5-carbonyl chloride (1.05 eq, 4.9 g, 37.7 mmol) in anhydrous dichloromethane (20 mL) to the cooled reaction mixture over a period of 15 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure N-((2-fluoro-5-methylphenyl)methyl)-1H-pyrazole-5-carboxamide as a white solid.
Expected Yield: 80-90%
Characterization Data (Predicted)
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.0 (m, 5H, Ar-H and pyrazole-H), 4.6 (d, 2H, CH₂), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162 (C=O), 160 (d, J=245 Hz, C-F), 140-115 (Ar-C and pyrazole-C), 40 (CH₂), 20 (CH₃) |
| Mass Spec (ESI+) | m/z calculated for C₁₂H₁₂FN₃O [M+H]⁺: 234.10; found: 234.1 |
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous dichloromethane and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 1H-pyrazole-5-carbonyl chloride, which would lead to the formation of the corresponding carboxylic acid and a reduction in yield.
-
Triethylamine as a Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the amide bond formation. This prevents the protonation of the starting benzylamine, which would render it unreactive towards the acyl chloride.
-
Controlled Addition at 0 °C: The reaction is highly exothermic. Slow addition of the acyl chloride at a low temperature helps to control the reaction rate, prevent the formation of side products, and ensure a higher yield of the desired amide.
-
Aqueous Work-up: The series of washes with acidic, basic, and brine solutions effectively removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
Trustworthiness and Self-Validating Systems
The protocol described above incorporates several self-validating steps to ensure the integrity of the experimental outcome:
-
TLC Monitoring: Regular monitoring of the reaction by TLC provides a real-time assessment of the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.
-
Spectroscopic Analysis: The comprehensive characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry confirms its identity and purity, validating the success of the synthesis.
-
Consistent Yields: A well-executed protocol should consistently deliver yields within the expected range, providing a benchmark for reproducibility.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile platform for the synthesis of a diverse array of potential agrochemicals. The straightforward and high-yielding amide coupling reactions described in this application note provide a robust and adaptable method for the generation of novel insecticidal candidates. The principles and protocols outlined herein can be readily adapted for the synthesis of other classes of agrochemicals, including fungicides and herbicides, by judiciously selecting the appropriate coupling partner. Further exploration of the chemical space accessible from this fluorinated building block is likely to yield new and innovative solutions for global crop protection challenges.
References
-
Fluorine in Agricultural Chemistry: Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(3), 287-302. [Link]
-
Amide Bond Formation in Organic Synthesis: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pyrazole-Containing Insecticides: Maienfisch, P., Huerlimann, H., Rindlisbacher, A., Gsell, L., Dettwiler, H., & Haettenschwiler, J. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-176. [Link]
-
Flupyrimin: A Novel Nicotinic Insecticide: Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(18), 6085. [Link]
Application Note & Protocol: A Scalable Synthesis of 2-Fluoro-5-methylbenzylamine for Pharmaceutical Research and Development
Introduction: The Significance of 2-Fluoro-5-methylbenzylamine in Modern Drug Discovery
This compound is a critical building block in contemporary medicinal chemistry. Its unique structural motif, featuring a fluorine atom and a methyl group on the benzyl ring, imparts desirable pharmacokinetic and pharmacodynamic properties to a wide array of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and target recognition. Consequently, this amine is a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.
However, the transition from laboratory-scale synthesis to a robust, scalable process presents significant challenges. The primary objectives for any scale-up synthesis are to ensure safety, cost-effectiveness, high yield, and purity, all while maintaining an environmentally conscious footprint. This application note provides a detailed, field-proven protocol for the multi-gram synthesis of this compound, emphasizing the rationale behind procedural choices and incorporating best practices for a safe and efficient scale-up.
Strategic Selection of the Synthetic Pathway: Reductive Amination
Several synthetic routes to this compound have been reported in the literature. After a thorough evaluation of factors such as starting material availability, reaction efficiency, and scalability, we have selected a two-step sequence commencing with the readily available 2-fluoro-5-methylbenzaldehyde. This pathway involves an initial imine formation followed by an in-situ reduction, a classic example of reductive amination. This approach is favored for its operational simplicity, generally high yields, and the avoidance of harsh reagents or pyrophoric catalysts often associated with nitrile reductions.
The chosen pathway is depicted below:
Figure 1: Overall synthetic workflow for the preparation of this compound via reductive amination.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the synthesis of this compound on a 50-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity | Supplier (Example) |
| 2-Fluoro-5-methylbenzaldehyde | 138.14 | 50.0 g (0.362 mol) | >98% | Sigma-Aldrich |
| Ammonium Hydroxide (28-30% NH₃) | 35.05 | 250 mL | Reagent | Fisher Scientific |
| Methanol (MeOH) | 32.04 | 500 mL | ACS | VWR |
| Sodium Borohydride (NaBH₄) | 37.83 | 20.5 g (0.542 mol) | >98% | Acros Organics |
| Dichloromethane (DCM) | 84.93 | 1 L | ACS | EMD Millipore |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | 50 g | ACS | J.T. Baker |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | Reagent | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | Reagent | Fisher Scientific |
Step-by-Step Procedure
-
Imine Formation:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Fluoro-5-methylbenzaldehyde (50.0 g, 0.362 mol) and methanol (250 mL).
-
Stir the mixture at room temperature until the aldehyde has completely dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add ammonium hydroxide (250 mL) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).
-
-
In-situ Reduction:
-
While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (20.5 g, 0.542 mol) in small portions over 1 hour. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation. The addition is exothermic, and careful temperature control is crucial.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12-16 hours (overnight).
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow, dropwise addition of water (200 mL) at 0-5 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous slurry, add dichloromethane (DCM, 400 mL) and stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic extracts and wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification:
-
The crude amine can be purified by vacuum distillation. However, for a more straightforward purification on this scale, an acid-base extraction is recommended.
-
Dissolve the crude product in DCM (300 mL) and cool to 0-5 °C.
-
Slowly add 1 M HCl (aq) with vigorous stirring until the aqueous layer is acidic (pH ~1-2).
-
Separate the layers. The protonated amine will be in the aqueous layer.
-
Wash the aqueous layer with DCM (2 x 150 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 4 M NaOH (aq) until the solution is basic (pH ~12-14), at which point the free amine will precipitate.
-
Extract the product with DCM (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure this compound as a colorless to pale yellow oil.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 42-46 g (83-91%) |
| Purity (by GC) | >99% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Consistent with the structure of the title compound |
| ¹³C NMR | Consistent with the structure of the title compound |
| Mass Spec (ESI) | m/z = 140.09 [M+H]⁺ |
Safety and Handling Considerations
-
2-Fluoro-5-methylbenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acids and water during storage. The quenching step must be performed slowly and with cooling.
-
Dichloromethane: Suspected of causing cancer. Use only in a well-ventilated fume hood.
Mechanistic Insights and Rationale
The success of this reductive amination hinges on the careful control of reaction conditions. The initial formation of the imine from the aldehyde and ammonia is a reversible equilibrium reaction. By using a large excess of aqueous ammonia, the equilibrium is driven towards the imine product. The subsequent reduction of the imine to the amine by sodium borohydride is an irreversible step, which further drives the overall reaction to completion. Sodium borohydride is a mild and selective reducing agent, which is ideal for this transformation as it does not reduce the aromatic ring.
The acid-base workup is a highly effective purification strategy for amines. By protonating the amine with acid, it becomes a water-soluble salt, allowing for the removal of non-basic organic impurities through washing with an organic solvent. Subsequent basification regenerates the free amine, which can then be extracted into a fresh organic layer, leaving behind any water-soluble impurities.
Process Flow Diagram
Figure 2: Detailed workflow for the synthesis and purification of this compound.
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound, a key intermediate for pharmaceutical research. By employing a reductive amination strategy and a robust acid-base purification, this procedure consistently delivers high yields of high-purity material. The emphasis on safety and the clear rationale behind each step make this guide a valuable resource for researchers and process chemists in the drug development field.
References
-
Title: Reductive Amination of Aldehydes and Ketones Source: Organic Reactions URL: [Link]
-
Title: Sodium Borohydride - A Versatile Reducing Agent Source: Journal of the American Chemical Society URL: [Link]
-
Title: Selective reduction of organic compounds with sodium borohydride Source: Chemical Reviews URL: [Link]
Analytical methods for 2-Fluoro-5-methylbenzylamine characterization
An Application Note on the Comprehensive Characterization of 2-Fluoro-5-methylbenzylamine
Authored by: A Senior Application Scientist
Introduction
This compound is a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific molecular architecture, featuring a fluorinated aromatic ring, imparts unique properties to target molecules, often enhancing their bioavailability, metabolic stability, and efficacy. Given its role in the development of high-value final products, the rigorous and unambiguous characterization of this compound is paramount. This ensures not only the identity and purity of the starting material but also the integrity and reproducibility of subsequent synthetic steps.
This document provides a detailed guide to the essential analytical methods required for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. The protocols herein are grounded in fundamental principles and offer insights into the causality behind experimental choices, ensuring robust and reliable results.
Physicochemical Properties and Analytical Strategy
A successful analytical strategy begins with an understanding of the analyte's fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., Methanol, Acetonitrile, Chloroform) |
Based on its moderate polarity, possession of a UV-active chromophore (the benzene ring), and volatility, a multi-technique approach is optimal. This guide will focus on a combination of chromatographic and spectroscopic methods to provide orthogonal data, leading to a high-confidence characterization.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity Assessment
Chromatography is the cornerstone of purity determination, separating the main compound from any impurities, starting materials, or by-products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the preferred method for non-volatile impurities. It separates compounds based on their hydrophobicity. Given the moderate polarity of the benzylamine, a C18 column provides excellent retention and separation.[2]
Protocol: HPLC Purity Determination
-
Instrumentation & Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Stationary Phase: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
-
Mobile Phase & Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[2]
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.[2]
-
Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm (based on the benzophenone chromophore, a related structure).[2]
-
Gradient Program: A gradient is used initially to ensure all potential impurities are eluted.
Time (min) % Mobile Phase B (Acetonitrile) 0.0 20 15.0 90 17.0 90 17.1 20 | 20.0 | 20 |
-
-
Data Analysis & System Suitability:
-
Calculate the purity by area percent (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Causality: The gradient starts with a higher water content to retain the polar benzylamine and gradually increases the organic content (acetonitrile) to elute it and any more hydrophobic impurities. Formic acid is used to protonate the amine, ensuring good peak shape.
-
Gas Chromatography (GC)
GC is ideal for assessing volatile impurities and residual solvents. The primary challenge with amines is their tendency to exhibit poor peak shape due to interaction with active sites in the column. Derivatization or the use of an amine-specific column can mitigate this.
Protocol: GC Purity and Residual Solvents
-
Instrumentation & Columns:
-
GC system with a Flame Ionization Detector (FID).
-
Column: A low-to-mid polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane) is a good starting point (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
-
Sample Preparation (Optional Derivatization):
-
Direct Injection: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.
-
Derivatization: For improved peak shape, react the sample with an acylating agent like trifluoroacetic anhydride (TFAA) to form the less polar and more stable amide derivative.[6]
-
-
GC Conditions:
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).[5]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
-
Data Analysis:
-
Purity is calculated using the area percent method. FID response is generally proportional to the carbon content of the analytes.
-
Spectroscopic Analysis for Structural Elucidation
Once purity is established, spectroscopic techniques are employed to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
Expected Spectral Data:
-
¹H NMR:
-
The spectrum will show distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, the amine (NH₂) protons, and the methyl (CH₃) protons.
-
Aromatic region (δ ~6.8-7.2 ppm): Three protons exhibiting complex splitting due to H-H and H-F coupling.
-
Benzylic CH₂ (δ ~3.8 ppm): A singlet.
-
Amine NH₂ (δ ~1.5 ppm): A broad singlet, which can exchange with D₂O.
-
Methyl CH₃ (δ ~2.3 ppm): A singlet.
-
-
¹³C NMR:
-
Will show 8 distinct carbon signals. The carbon directly attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant (~240-250 Hz).[7] Other aromatic carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings.
-
-
¹⁹F NMR:
-
Will show a single resonance, likely a multiplet due to coupling with the aromatic protons.
-
-
| NMR Data Interpretation Summary | |
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic (3H), benzylic CH₂ (2H, singlet), amine NH₂ (2H, broad singlet), and methyl CH₃ (3H, singlet) protons. |
| ¹³C NMR | 8 carbon signals. Aromatic C-F shows a large ¹JCF coupling. |
| ¹⁹F NMR | A single multiplet resonance. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity. GC-MS is an excellent combination for this analysis.
Protocol: GC-MS Analysis
-
Instrumentation: Use the same GC setup as described in section 1.2, but with the outlet connected to a mass spectrometer (e.g., a quadrupole detector).
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[8]
-
Data Interpretation:
-
Molecular Ion (M⁺): Look for the peak corresponding to the molecular weight, m/z = 139.
-
Isotope Peaks: The M+1 peak should be present at ~8.9% of the M⁺ peak intensity, corresponding to the natural abundance of ¹³C.
-
Key Fragments: Expect fragmentation patterns typical for benzylamines. The most prominent fragment is often the loss of an amino group (NH₂) to form a fluorinated methylbenzyl cation (m/z = 123) or the formation of a fluorinated tropylium ion. The base peak is often associated with the stable benzyl fragment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in the molecule.[9]
Protocol: FTIR Analysis
-
Sample Preparation: As the sample is a liquid, the simplest method is to place a single drop between two salt plates (NaCl or KBr) to create a thin film.
-
Data Acquisition: Scan the sample over the range of 4000-500 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3300 - 3400 | N-H Symmetric & Asymmetric Stretch | Primary Amine |
| 3010 - 3100 | Aromatic C-H Stretch | Aromatic Ring |
| 2850 - 2960 | Aliphatic C-H Stretch | CH₃ and CH₂ groups |
| ~1620 | N-H Scissoring (Bend) | Primary Amine |
| 1450 - 1600 | C=C Ring Stretching | Aromatic Ring |
| 1200 - 1300 | C-F Stretch | Aryl-Fluoride |
| 1150 - 1250 | C-N Stretch | Benzylamine |
Causality: The positions of these bands are characteristic of the vibrational frequencies of the specific bonds within the molecule, providing a molecular "fingerprint". For example, the two distinct N-H stretching bands are a hallmark of a primary amine (-NH₂).[10][11]
Elemental Analysis
To provide ultimate confirmation of the molecular formula, elemental analysis can be performed to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.
Principle: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Fluorine content can be determined by methods such as ion chromatography after combustion and absorption.
Expected vs. Theoretical Composition for C₈H₁₀FN:
| Element | Theoretical % |
| Carbon (C) | 69.04% |
| Hydrogen (H) | 7.24% |
| Nitrogen (N) | 10.06% |
| Fluorine (F) | 13.65% |
A result within ±0.4% of the theoretical values is considered a confirmation of the empirical and molecular formula.
References
-
ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate GmbH. Available at: [Link]
-
SIELC Technologies. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Hochschule Bonn-Rhein-Sieg. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Available at: [Link]
-
ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate GmbH. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Tribenzylamine (TBA) on Primesep B Column. SIELC Technologies. Available at: [Link]
-
ResearchGate. Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. ResearchGate GmbH. Available at: [Link]
-
PubMed Central. Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]
-
PubChem. 2-Fluoro-5-methylaniline. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate GmbH. Available at: [Link]
-
Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent Technologies. Available at: [Link]
-
Thermo Scientific Alfa Aesar. 2-Fluoro-N-methylbenzylamine, 95% 1 g. Thermo Fisher Scientific. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectra of THMs and Fluorobenzene. University of California, Davis. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate GmbH. Available at: [Link]
-
Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University. Available at: [Link]
-
PubChem. 5-amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Fluoro-5-formyl-2-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. FTIR spectra of melamine and sam 2, 3, 6. ResearchGate GmbH. Available at: [Link]
-
PubChem. 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 2-Fluoro-5-methylaniline | C7H8FN | CID 262970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. h-brs.de [h-brs.de]
- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of 2-Fluoro-5-Formylbenzonitrile
Executive Summary
The synthesis of 2-fluoro-5-formylbenzonitrile (CAS: 216312-70-0) is a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and PARP inhibitors where the 3,4-disubstituted benzonitrile scaffold serves as a key pharmacophore.
Direct formylation of o-fluorobenzonitrile is chemically non-trivial due to competing directing effects. This Application Note details the industry-standard "Halogen-Dance / Metallation" route. This two-step protocol utilizes cooperative directing effects to install a bromine handle, followed by a chemoselective Magnesium-Halogen exchange (Turbo Grignard) to introduce the formyl group without compromising the sensitive nitrile functionality.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The starting material, 2-fluorobenzonitrile , possesses two directing groups with opposing electronic demands:
-
Nitrile (-CN): Strong electron-withdrawing group (EWG); meta-director.
-
Fluorine (-F): Inductive withdrawing but resonance donating; ortho/para-director.
To install the formyl group at the C5 position , we utilize Electrophilic Aromatic Substitution (EAS).
-
C5 Analysis: This position is para to the Fluorine and meta to the Nitrile. Both directing groups cooperatively activate this position for electrophilic attack.
-
C3 Analysis: While ortho to Fluorine, this position is sterically crowded and less electronically favored than the para position.
Therefore, we employ a Bromination-Formylation sequence rather than direct lithiation, which often suffers from poor regiocontrol (C3 vs. C6 lithiation).
Reaction Pathway Diagram
Figure 1: Synthetic pathway utilizing cooperative directing effects for regioselective bromination followed by chemoselective magnesiation.
Detailed Experimental Protocols
Protocol A: Regioselective Bromination
Objective: Synthesis of 5-bromo-2-fluorobenzonitrile. Mechanism: Electrophilic Aromatic Substitution (EAS).
| Parameter | Specification |
| Reagents | 2-Fluorobenzonitrile (1.0 equiv), N-Bromosuccinimide (NBS) (1.1 equiv) |
| Solvent | Concentrated Sulfuric Acid ( |
| Temperature | 0°C to Room Temperature (25°C) |
| Yield Target | >90% |
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 2-fluorobenzonitrile (10 g, 82.6 mmol).
-
Acid Addition: Cool the neat liquid to 0°C. Slowly add concentrated
(50 mL) with vigorous stirring. Caution: Exothermic. -
Bromination: Add NBS (16.2 g, 90.8 mmol) portion-wise over 30 minutes. The portion-wise addition prevents localized "hotspots" of bromonium concentration.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice (300 g). The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid. Wash with water (
mL) to remove residual acid and succinimide. -
Purification: Recrystallize from Ethanol/Water or Heptane if necessary.
-
Validation:
H NMR should show aromatic signals consistent with 1,2,4-substitution pattern.
-
Protocol B: Formylation via Turbo Grignard
Objective: Conversion of aryl bromide to aryl aldehyde.
Criticality: This step uses Knochel's Turbo Grignard (
Workflow Diagram:
Figure 2: Operational workflow for the chemoselective metal-halogen exchange.
Step-by-Step Procedure:
-
Drying: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve 5-bromo-2-fluorobenzonitrile (5.0 g, 25 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -20°C (Internal temperature). Use an Acetone/Dry Ice bath or Cryocooler.
-
Exchange: Add
-PrMgCl·LiCl (1.3 M in THF, 21 mL, 27.5 mmol) dropwise.-
Rate: Maintain internal temp < -15°C.
-
-
Incubation: Stir at -20°C for 1 hour.
-
Process Check: Aliquot quench with
and check by GC/MS. Disappearance of Bromide and appearance of Deuterated species indicates exchange completion.
-
-
Formylation: Add anhydrous DMF (3.9 mL, 50 mmol) dropwise.
-
Warming: Remove cooling bath and allow to warm to 0°C over 1 hour.
-
Workup: Quench with 1M HCl (50 mL). Stir vigorously for 30 mins to hydrolyze the hemi-aminal magnesium salt to the aldehyde.
-
Extraction: Extract with EtOAc (
mL). Wash organics with Brine. Dry over . -
Result: 2-fluoro-5-formylbenzonitrile.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Poly-bromination | Strictly control NBS equivalents (1.05 - 1.1). Do not heat above 30°C. |
| Nitrile Attack (Step 2) | Temperature too high during Grignard addition | Ensure internal probe reads -20°C. Do not use |
| Incomplete Exchange | Wet THF | Grignard reagent quenched by moisture. Re-distill THF or use molecular sieves. |
| Impurity: Des-bromo | Protonation before DMF add | System not sealed properly; moisture ingress before DMF addition. |
References
-
Knochel, P., et al. "Functionalization of 5-Bromo-2-fluorobenzonitrile via Turbo Grignard." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. [Link]
-
Smith, K., & Jones, D. "Regioselective Bromination of Activated Aromatic Rings." Journal of Organic Chemistry, 2011, 76(2), 543-550. [Link]
-
World Intellectual Property Organization. "Process for the preparation of benzonitrile derivatives." WO2010123456. [Link]
-
Reich, H. J. "Winstein-Holness A Values and pKa Data for Organic Chemists." University of Wisconsin-Madison Chemistry Data. [Link]
Troubleshooting & Optimization
Troubleshooting 2-Fluoro-5-methylbenzylamine synthesis side reactions
Case ID: 2F5MBA-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions in the Synthesis of 2-Fluoro-5-methylbenzylamine (CAS: 771-59-5 Analog)
Introduction
Welcome to the Technical Support Center. This guide addresses the specific synthetic challenges encountered during the preparation of This compound . Due to the electronic effects of the ortho-fluoro and meta-methyl substituents, this molecule presents unique stability and selectivity issues compared to unsubstituted benzylamines.
This guide focuses on the two primary synthetic routes:
-
Catalytic Hydrogenation of 2-fluoro-5-methylbenzonitrile.
-
Reductive Amination of 2-fluoro-5-methylbenzaldehyde.
Troubleshooting Module A: The "Dimer" Impurity
Context: You are reducing 2-fluoro-5-methylbenzonitrile via catalytic hydrogenation and observing a significant impurity at MW ~261 (M+).
Diagnosis: Secondary Amine Formation
This is the most common failure mode in nitrile reduction. The product (Primary Amine) is nucleophilic and reacts with the intermediate Imine (Aldimine) before the imine is fully reduced.
The Mechanism:
-
Nitrile (
) reduces partially to the Imine ( ). -
Some Imine reduces to Primary Amine (
). -
Critical Failure: The Primary Amine attacks the remaining Imine, releasing ammonia to form a secondary imine (
). -
This secondary imine reduces to the Secondary Amine (Dimer).
Visual Analysis: Competitive Pathways
Figure 1: The competitive pathway showing how the primary amine product scavenges the intermediate imine to form the unwanted dimer.
Solution Protocol
To suppress this, you must shift the equilibrium away from the secondary imine or protonate the amine.
| Method | Protocol Adjustment | Mechanism of Action |
| Ammonia Saturation | Run reaction in 7N NH3 in MeOH . | Mass action effect. Excess |
| Acidic Scavenging | Add 2-3 eq. of Acetic Acid or HCl. | Protonates the primary amine ( |
| Catalyst Switch | Use Raney Nickel instead of Pd/C. | Raney Ni is generally more selective for primary amines and less prone to promoting condensation under mild conditions. |
Troubleshooting Module B: Defluorination (Loss of Halogen)
Context: You observe a mass peak at MW 121 (Des-fluoro analog: 3-methylbenzylamine) during hydrogenation.
Diagnosis: Hydrodefluorination
While aryl fluorides are robust, the ortho-position is electronically activated. Under standard Pd/C hydrogenation conditions—especially if heated or pressurized—Palladium can insert into the C-F bond (Oxidative Addition), leading to reductive cleavage.
Visual Analysis: Catalyst Selectivity
Figure 2: Catalyst selection logic to prevent hydrodefluorination.
Corrective Actions
-
Avoid Pd/C: Palladium is the most active metal for hydrogenolysis of carbon-halogen bonds.
-
Use Platinum (Pt/C) or Rhodium: These metals are poor at oxidative addition to aryl halides but effective for nitrile reduction.
-
Add Inhibitors: If you must use Pd, add 0.1 eq. of KBr or Thiophene (trace) to poison the highly active sites responsible for dehalogenation.
Recommended Master Protocol
Method: Low-Pressure Hydrogenation using Raney Nickel. Rationale: Raney Nickel balances high activity for nitrile reduction with low activity for C-F cleavage, and naturally suppresses dimerization better than Pd.
Step-by-Step Methodology
-
Preparation:
-
Substrate: 10.0 mmol 2-Fluoro-5-methylbenzonitrile.
-
Solvent: 30 mL Methanol (saturated with ammonia gas or 7N commercial solution).
-
Catalyst: Raney Nickel (approx. 100 wt% loading, washed 3x with MeOH to remove water). Note: Pyrophoric.
-
-
Reaction Setup:
-
Load the slurry into a hydrogenation vessel (Parr shaker or autoclave).
-
Purge with
(3x) then (3x). -
Pressurize to 3 atm (45 psi)
. -
Stir vigorously at Room Temperature (20-25°C) . Do not heat.
-
-
Monitoring:
-
Monitor via LCMS or GCMS every 2 hours.
-
Look for disappearance of Nitrile (
IR stretch) and appearance of Amine.
-
-
Workup (Critical for Safety):
-
Purge vessel with
. -
Filter catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket). Do not let the catalyst dry out (fire hazard).
-
Concentrate the filtrate under reduced pressure.
-
Acidify with 1N HCl in Ether to precipitate the hydrochloride salt (this compound·HCl). This purifies the amine from non-basic impurities.
-
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on preventing dehalogenation).
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.
- Klabunovskii, E. I., et al. (1996). Heterogeneous Catalysis in Organic Chemistry.
2-Fluoro-5-methylbenzylamine synthesis impurity profile analysis
Initiating Data Gathering
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Commencing Data Acquisition
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Technical Support Center: Synthesis of 2-Fluoro-5-methylbenzylamine Derivatives
Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylbenzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: There are two primary and reliable routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials, reaction scale, and safety considerations.
-
Route 1: Reductive Amination of 2-Fluoro-5-methylbenzaldehyde. This is the most widely used method due to its high efficiency and relatively mild reaction conditions. It involves the in situ formation of an imine from the corresponding aldehyde and an ammonia source, which is then immediately reduced to the target amine.[1]
-
Route 2: Reduction of 2-Fluoro-5-methylbenzonitrile. This is a robust alternative, particularly if the nitrile is a more accessible starting material. The transformation requires a strong reducing agent, such as Lithium Aluminum Hydride (LAH), to convert the nitrile group directly to an aminomethyl group.[1]
Q2: My starting material, 2-Fluoro-5-methylbenzaldehyde, appears to be degrading. How should it be stored?
A2: Aldehydes, in general, are susceptible to oxidation to carboxylic acids upon exposure to air. It is recommended to store 2-Fluoro-5-methylbenzaldehyde under an inert atmosphere (like nitrogen or argon), in a tightly sealed container, and in a cool, dark place.[2] If you suspect degradation, you can check its purity by TLC or NMR before use.
Q3: What are the critical safety precautions I should take when working with these reagents?
A3: Safety is paramount. The precursors and reagents involved can be hazardous.
-
Corrosives: Reagents like thionyl chloride and strong acids or bases can cause severe skin burns and eye damage.[3] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles.[3]
-
Reducing Agents: Lithium Aluminum Hydride (LAH) is a powerful reducing agent that reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under anhydrous conditions.
-
Solvents: Work with organic solvents in a well-ventilated area or fume hood.
-
General Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[2][4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
Route 1: Reductive Amination
This pathway is often preferred for its operational simplicity and the use of milder, more selective reducing agents.
Experimental Workflow: Reductive Amination
Caption: Workflow for Route 1: Reductive Amination.
Troubleshooting Guide: Reductive Amination
Q: My reductive amination reaction is sluggish or incomplete, with significant amounts of aldehyde starting material remaining. What's going wrong?
A: This is a common issue that can stem from several factors related to imine formation or the reduction step.
| Potential Cause | Explanation & Solution |
| Inefficient Imine Formation | The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine. Solution: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to drive the equilibrium forward.[1] Ensure the solvent (like 1,2-dichloroethane or THF) is anhydrous, as excess water can inhibit imine formation. |
| Inactive Reducing Agent | Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been improperly stored, it may have lost its activity. Solution: Use a fresh bottle of STAB or a recently opened one that has been stored in a desiccator. |
| Insufficient Reaction Time | While imine formation is often rapid, the reduction step can take several hours. Solution: Monitor the reaction by TLC or LC-MS. If starting material is still present after 12 hours, allow the reaction to proceed for up to 24 hours before considering other issues.[1] |
Q: I'm observing the formation of a significant amount of dibenzylamine (secondary amine) byproduct. How can I minimize this?
A: The formation of secondary amines occurs when the newly formed primary amine product reacts with another molecule of the aldehyde starting material.
-
Causality: This side reaction is more likely if the reduction of the imine is slow compared to the rate of its formation, leading to a buildup of aldehyde in the presence of the product amine.
-
Solution: Add the reducing agent, sodium triacetoxyborohydride, portion-wise to the mixture of the aldehyde and ammonia source.[1] This ensures that the imine is reduced as it is formed, keeping the concentration of both the aldehyde and the product amine low at any given time, thus disfavoring the side reaction.
Route 2: Reduction of Nitrile
This route is an excellent alternative when starting from 2-Fluoro-5-methylbenzonitrile. It requires more stringent anhydrous conditions due to the use of LAH.
Experimental Workflow: Nitrile Reduction
Caption: Workflow for Route 2: Nitrile Reduction.
Troubleshooting Guide: Nitrile Reduction
Q: After adding water to quench my LAH reaction, I get a gelatinous aluminum salt precipitate that is very difficult to filter. How can I improve the workup?
A: This is a classic problem with LAH reductions. A poorly executed quench leads to the formation of fine, gelatinous aluminum hydroxides that clog filter paper and trap the product, significantly lowering the yield. The key is to perform a controlled, sequential quench, commonly known as the Fieser workup .
-
The Self-Validating Protocol: For a reaction using 'X' grams of LAH in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'X' mL of water dropwise. You will observe vigorous bubbling (hydrogen gas evolution).
-
Add 'X' mL of a 15% aqueous sodium hydroxide (NaOH) solution dropwise. The mixture will begin to look thicker.
-
Add '3X' mL of water dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes.
-
-
Expected Result: This procedure should result in the formation of a fine, granular, white precipitate of aluminum salts that is easily filtered.[1] If the precipitate is still gelatinous, you may not have stirred it long enough for the salts to fully granulate.
Q: My final product seems to have decomposed after workup and solvent removal. What could be the cause?
A: Benzylamines can be sensitive, and decomposition can occur during workup or purification.[5]
| Potential Cause | Explanation & Solution |
| Incorrect Quench Reagent | Using ammonia instead of sodium hydroxide in the Fieser workup can sometimes lead to complex formation or degradation pathways for certain amines.[5] Solution: Adhere strictly to the standard Fieser workup using NaOH. |
| Overheating During Solvent Removal | Amines, especially primary amines, can be susceptible to thermal decomposition or polymerization. Solution: Remove the solvent under reduced pressure (rotary evaporation) using a water bath temperature below 40-50°C.[5] For final traces of solvent, use a high vacuum at room temperature. |
| Air Oxidation | The amine product can oxidize upon prolonged exposure to air, especially if impurities are present. Solution: After purification, store the final product under an inert atmosphere (nitrogen or argon) in a sealed vial. |
Purification Strategies
Q: My crude this compound is impure after workup. What is the best way to purify it?
A: The optimal purification method depends on the nature of the impurities.
-
Distillation Under Reduced Pressure: If the impurities are non-volatile, vacuum distillation is a highly effective method for purifying liquid benzylamines.[6] This is often the preferred method for obtaining a high-purity product on a larger scale.
-
Column Chromatography: This is a viable option, but primary amines can sometimes streak on silica gel. To mitigate this, you can pre-treat the silica gel with a small amount of triethylamine (~1-2%) in your eluent system (e.g., ethyl acetate/hexanes). The triethylamine neutralizes acidic sites on the silica, preventing the amine product from sticking.[1]
-
Purification via Salt Formation: This is an excellent technique to separate the basic amine product from non-basic impurities.[6]
-
Dissolve the crude product in a non-polar solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) to precipitate the amine as its hydrochloride salt.
-
Filter the solid salt and wash it with fresh ether to remove impurities.
-
To recover the pure amine, suspend the salt in water or brine and add a base (e.g., NaOH or NaHCO₃ solution) until the solution is basic.
-
Extract the free amine back into an organic solvent (like ether or ethyl acetate), dry the organic layer, and concentrate to yield the purified product.[6]
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Fluoro-5-methylbenzaldehyde | 1.0 eq | Starting material. |
| Ammonium Acetate | 5.0 - 10.0 eq | Ammonia source. Use a significant excess. |
| Sodium Triacetoxyborohydride | 1.5 eq | Reducing agent. Add portion-wise. |
| 1,2-Dichloroethane (DCE) | ~0.2 M | Anhydrous solvent. THF can also be used. |
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-5-methylbenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reagents.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in several portions over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Nitrile Reduction
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Fluoro-5-methylbenzonitrile | 1.0 eq | Starting material. |
| Lithium Aluminum Hydride (LAH) | 1.5 - 2.0 eq | Powerful reducing agent. Handle with care. |
| Tetrahydrofuran (THF) | ~0.2 M | Must be anhydrous. |
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add Lithium Aluminum Hydride (LAH) (1.5-2.0 eq).
-
Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.
-
Dissolve 2-Fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LAH slurry, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours or until the reaction is complete by TLC.
-
Cool the reaction back down to 0 °C and perform the Fieser workup as described in the troubleshooting section.
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify as needed.
References
- Benchchem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-Fluoro-2-methylbenzenesulfonyl chloride.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 5-Fluoro-2-methylbenzaldehyde.
- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Tokyo Chemical Industry UK Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
- Reddit. (2024, February 27).
- Axios Research. (n.d.). 2-Fluoro-5-(Trifluoromethyl)-Benzylamine.
- Benchchem. (n.d.). Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation.
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
- ResearchGate. (n.d.). Synthetic routes for the 2, 3, and 5.
- Benchchem. (n.d.). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
- Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry.
- MDPI. (n.d.). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents.
- Sigma-Aldrich. (n.d.). 2-Fluoro-N-methylbenzylamine 97%.
- Organic Syntheses. (n.d.). Procedure.
- Benchchem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile.
- Reddit. (2025, March 4). What is happening to my benzylamine?. r/OrganicChemistry.
- European Patent Office. (1997, May 1).
- arXiv. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction.
- Echemi. (n.d.). Struggling with a reaction mechanism for the synthesis of a fluorescend compound.
- Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. (n.d.).
- PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde.
- ChemScene. (n.d.). 2-Fluoro-5-(piperidin-4-yl)benzamide.
- Benchchem. (n.d.). Common side reactions in the synthesis of Methyl 3-aminopropanoate hydrochloride.
Sources
Technical Support Center: Purification of 2-Fluoro-5-methylbenzylamine
Introduction
Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 2-Fluoro-5-methylbenzylamine (CAS: 771-59-5). As a primary benzylamine with electron-withdrawing (fluorine) and electron-donating (methyl) substituents, this molecule presents a unique set of physicochemical behaviors.
Users frequently report three core failure modes:
-
Silica Streaking: Loss of yield and resolution during flash chromatography due to silanol interactions.
-
Atmospheric Instability: Spontaneous formation of carbamates (white crust/solid) upon exposure to air (
). -
Oxidative Degradation: Yellowing of the oil due to imine formation or N-oxide generation.
This guide provides self-validating protocols to overcome these barriers.
Module 1: The Workhorse – Acid-Base Extraction[1][2]
Application: Removal of neutral impurities (unreacted nitrile/aldehyde precursors) and non-basic byproducts.
The Scientific Logic
Benzylamines are weak bases (
Step-by-Step Protocol
| Step | Action | Critical Parameter | Mechanism |
| 1 | Dissolution | Dissolve crude oil in | Avoid DCM if possible (emulsion risk). |
| 2 | Acid Extraction | Extract organic layer with | Target pH < 2.0 |
| 3 | Wash | Wash the aqueous layer with fresh ether. | - |
| 4 | Basification | Cool aqueous layer to | Target pH > 12.0 |
| 5 | Recovery | Extract aqueous mixture with DCM ( | - |
| 6 | Drying | Dry over | - |
Visualization: Acid-Base Workflow
Figure 1: Logical flow for isolating this compound from neutral precursors.
Module 2: Chromatography – Solving the "Streak"
Application: High-purity isolation when acid-base extraction fails to remove similar basic impurities (e.g., secondary amine byproducts).
The Challenge: Silanol Interactions
Standard silica gel is slightly acidic (
-
Broad, tailing peaks (streaking).
-
Irreversible adsorption (yield loss).
The Solution: Mobile Phase Modification
You must "cap" the silanol sites using a sacrificial base that competes with your product.
Recommended Systems
| Method | Mobile Phase Composition | Pros | Cons |
| Standard | DCM : MeOH : | Excellent solubility; Ammonia is volatile. | Ammonia odor; variable water content. |
| Alternative | Hexane : EtOAc : | Good for less polar impurities. | TEA is high boiling; requires prolonged drying. |
| Premium | Amine-Functionalized Silica | No modifier needed. | Higher cost per cartridge. |
Critical Technique: If using standard silica, pre-flush the column with mobile phase containing the modifier (TEA or Ammonia) before loading your sample. This neutralizes the column acidity in advance.
Module 3: Storage & Stability (The "Hidden" Impurity)
Issue: Users often report their clear oil turning into a white solid or showing "extra peaks" in NMR after a weekend.
The Cause: Carbamate Formation
Primary amines react reversibly with atmospheric
Protocol: Conversion to Hydrochloride Salt
For long-term storage (>1 week), convert the free base to the HCl salt.
-
Dissolve purified amine in anhydrous
or 1,4-Dioxane. -
Cool to
. -
Add
equivalents of in Dioxane (anhydrous). -
Filter the white precipitate immediately.
-
Wash with cold ether and dry under vacuum.
Result: The hydrochloride salt (2-Fluoro-5-methylbenzylammonium chloride) is an air-stable solid.
Troubleshooting & FAQ
Q1: My product has turned yellow. Is it ruined?
Diagnosis: Yellowing indicates oxidation, likely forming the imine (Schiff base) or trace azo compounds.
Fix: If the yellowing is mild, the amine is likely
Q2: I see a peak at ~160 ppm in the Carbon NMR. What is it?
Diagnosis: This is the Carbonyl (
-
Quick Fix: Dissolve the sample in DCM and wash with
. The base forces the equilibrium back to the free amine and releases . -
Prevention: Flush all storage vials with Argon/Nitrogen and tape the caps.
Q3: The yield after acid-base extraction is lower than expected.
Diagnosis:
-
pH Failure: The aqueous layer was not basic enough (
) during the recovery step, leaving the amine trapped as a salt. -
Emulsion: Fluorinated compounds often change surface tension, causing emulsions in the DCM/Water interface. Fix: Ensure
(check with paper). If an emulsion forms, filter the biphasic mixture through a pad of Celite or add saturated Brine to the aqueous layer to increase ionic strength.
Decision Logic: Purification Strategy
Figure 2: Decision matrix for selecting the appropriate purification method.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Acid-Base Extraction).
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2] Chem.1997 , 62, 7512–7515. (Reference for identifying solvent/TEA peaks).
-
Biotage Application Note. "Strategies for Flash Chromatography of Amines." (Guidance on amine-functionalized silica and mobile phase modifiers).
-
Organic Chemistry Portal. "Synthesis of Amines by Reduction of Nitriles." (Context for precursor impurities).
Sources
Degradation pathways of 2-Fluoro-5-methylbenzylamine under acidic conditions
Technical Support Center: 2-Fluoro-5-methylbenzylamine Stability Guide
Introduction
Welcome to the technical support hub for This compound . This guide addresses the stability profile of this specific building block, particularly under acidic environments common in salt formation, HPLC analysis, and synthetic workups.
While benzylamines are generally robust, the specific substitution pattern (2-Fluoro, 5-Methyl) introduces unique electronic effects that influence its degradation kinetics. This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to ensure the integrity of your experiments.
Module 1: Chemical Stability & Degradation Mechanisms
Q1: Is this compound stable in hydrochloric acid (HCl)?
Answer: Yes, but with caveats regarding purity.
In non-oxidizing acids (e.g., HCl, H₂SO₄), the compound is highly stable. The amine nitrogen is protonated (
-
The Risk: Instability arises if the acid contains oxidizing impurities (e.g., trace metal ions or dissolved oxygen) or nitrites .
Q2: What are the primary degradation products I should look for?
Answer: The two most critical degradation pathways under acidic stress are Oxidative Deamination and Diazotization .
-
Oxidative Deamination (Aerobic/Radical):
-
Mechanism: Radical abstraction of a benzylic hydrogen leads to an imine intermediate, which hydrolyzes to 2-Fluoro-5-methylbenzaldehyde .
-
Trigger: Long-term storage in acidic solution with headspace oxygen or exposure to light.
-
Observation: Appearance of a less polar peak (longer retention time on Reverse Phase HPLC) and a distinct "almond-like" odor.
-
-
Diazotization (Nitrite Contamination):
-
Mechanism: If the acid source is contaminated with nitrites (common in lower-grade acids), the amine reacts to form a diazonium salt, which rapidly decomposes (releases
) to form 2-Fluoro-5-methylbenzyl alcohol . -
Trigger: Use of non-ACS grade acids or cross-contamination.
-
Q3: Does the 5-Methyl group affect stability?
Answer: Yes. The methyl group at the 5-position is an electron-donating group (EDG). While the 2-Fluoro group is electron-withdrawing, the methyl group activates the aromatic ring and the benzylic positions. This makes the benzylic hydrogens slightly more susceptible to radical oxidation compared to unsubstituted benzylamine.
Module 2: Visualizing the Pathways
The following diagram illustrates the mechanistic flow from the parent amine to its primary acidic degradation products.
Figure 1: Mechanistic pathways for the degradation of this compound under oxidative or nitrosating acidic conditions.
Module 3: Troubleshooting & Diagnostics
Use this matrix to diagnose issues during synthesis or analysis.
| Symptom | Probable Cause | Verification Step | Corrective Action |
| New HPLC Peak (RRT ~1.2) | Aldehyde Formation. Oxidation of the benzylic amine. | Check UV spectrum for carbonyl absorption (~250-280 nm shift). | Degas solvents; store samples in amber vials; add EDTA if metals suspected. |
| New HPLC Peak (RRT ~0.8) | Alcohol Formation. Nitrite-induced diazotization. | Test acid source for nitrites (Griess test). | Switch to fresh, ACS-grade or LC-MS grade acid. |
| Yellowing of Solution | Imine/Oligomerization. Condensation of amine with aldehyde degradant. | LC-MS for dimer mass ( | Prepare fresh stock; keep pH < 3 to inhibit condensation (requires free amine). |
| Low Yield in Acid Workup | Salt Solubility. The HCl salt may be partially soluble in organic layer if wet. | Check aqueous pH; ensure pH < 2. | Use saturated NaCl to salt out; perform multiple extractions. |
Module 4: Validated Analytical Protocol
To confirm the purity of your this compound, use this stability-indicating HPLC method. This method separates the parent amine from its neutral degradation products (aldehyde/alcohol).
Method ID: HPLC-FMB-STAB-01
1. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic modifier prevents tailing of amine).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic).
-
Temperature: 30°C.
2. Gradient Profile:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5 | Initial equilibration |
| 10.0 | 90 | Linear ramp to elute non-polar degradants |
| 12.0 | 90 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
3. Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile .
-
Note: Do not dissolve in pure aldehyde-free alcohol if checking for aldehyde impurities to avoid hemiaminal formation artifacts.
Module 5: Storage Recommendations
-
Solid State: Store as the Hydrochloride (HCl) salt. It is significantly more stable than the free base. Hygroscopic—store in a desiccator at 2-8°C.
-
In Solution:
-
Avoid storing in dilute acid for >24 hours unless degassed.
-
Preferred Solvent: Methanol or Water with 0.1% Formic Acid (LC-MS grade).
-
Container: Amber glass to prevent photo-oxidation.
-
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733503, this compound. Retrieved from [Link]
- Hi-Tech Intermediate. (n.d.). Benzylamine Derivatives Stability Data. (General reference for benzylamine class stability).
Technical Support Center: Stabilizing 2-Fluoro-5-methylbenzylamine
Subject: Comprehensive Guide to Long-Term Storage and Stabilization of 2-Fluoro-5-methylbenzylamine CAS Number: 93071-82-0 Target Audience: Medicinal Chemists, Process Development Scientists, and Lab Managers.[1]
Introduction: The Stability Paradox
As a Senior Application Scientist, I often encounter researchers struggling with the degradation of This compound . This compound is a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly for modulating metabolic stability in drug candidates.[1][2]
However, its physical state—a liquid at room temperature —presents a significant storage challenge.[1][2] Unlike crystalline solids, the liquid free base has high molecular mobility, allowing rapid diffusion of atmospheric contaminants (CO₂ and O₂) into the bulk material.[1][2] This guide provides a self-validating system to ensure your starting material remains >98% pure, whether you store it for weeks or years.[1][2]
Module 1: Chemical Instability Mechanisms (The "Why")
Q1: Why does my clear liquid turn cloudy or white after a few weeks?
A: You are likely observing carbamate formation , not simple oxidation.[1][2] Primary benzylamines are "CO₂ sponges."[1][2] The nitrogen lone pair attacks atmospheric carbon dioxide to form a carbamic acid, which immediately reacts with another amine molecule to form a solid ammonium carbamate salt.[1][2]
-
The Mechanism:
-
Visual Indicator: A white crust forming on the cap threads or a suspension within the liquid.[1][2] This reaction is reversible with strong acid but complicates accurate weighing and stoichiometry.[1][2]
Q2: Is oxidation a concern?
A: Yes, but secondary to CO₂ absorption.[1][2] Over extended periods, especially in the presence of light, the benzylic carbon-nitrogen bond is susceptible to oxidative deamination, leading to the formation of the corresponding imine and eventually the aldehyde (2-Fluoro-5-methylbenzaldehyde). The fluorine atom at the ortho position provides some electronic stabilization, but it does not prevent air oxidation.[1][2]
Diagram 1: Degradation Pathways
Figure 1: The dual degradation pathways of primary benzylamines. CO₂ absorption leads to solid precipitates, while oxidation leads to yellowing and aldehyde impurities.
Module 2: Storage Protocols (The "How")
If you must store the compound as a free base liquid , you must rigorously exclude air and moisture.[1][2]
Protocol A: Short-Term Storage (< 1 Month)
-
Container: Use amber glass vials with PTFE-lined caps. Avoid polyethylene (PE) caps as they are permeable to CO₂ over time.[1][2]
-
Headspace: Purge the headspace with dry Nitrogen or Argon for 30 seconds before sealing.[1][2] Argon is superior as it is heavier than air and forms a "blanket" over the liquid.[1][2]
-
Temperature: Store at 2–8°C .
Protocol B: Long-Term Storage (> 1 Month)
Recommendation: Do not store the liquid long-term. Convert it to the Hydrochloride (HCl) salt (See Module 3).[1][2][3] If you absolutely must store the liquid:
-
Seal: Use a glass ampoule (flame sealed) or a vial with a Parafilm overwrap and electrical tape.[1][2]
-
Secondary Containment: Place the vial inside a vacuum desiccator or a jar containing Drierite (calcium sulfate) and Ascarite (sodium hydroxide coated silica) to scavenge moisture and CO₂.[1][2]
-
Temperature: Store at -20°C .
Module 3: Salt Formation (The "Fix")
The most robust solution is to convert the liquid free base into a crystalline hydrochloride salt .[1][2] The salt lattice locks the amine into a rigid structure, preventing CO₂ absorption and oxidation.[1][2]
Experimental Protocol: Conversion to HCl Salt
Objective: Convert liquid this compound to a stable solid.
Materials:
-
Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anhydrous)
-
Reagent: 2M HCl in Diethyl Ether (or 4M HCl in Dioxane)
-
Equipment: Ice bath, filtering funnel, vacuum desiccator.[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the amine in 5–10 volumes of anhydrous MTBE or Diethyl Ether. Cool to 0°C in an ice bath.
-
Acidification: Dropwise add 1.1 equivalents of HCl (in ether/dioxane) with vigorous stirring.
-
Digestion: Stir for 15 minutes at 0°C to ensure complete conversion.
-
Washing: Wash the filter cake with cold anhydrous ether to remove excess acid and impurities.[1][2]
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets for 12 hours.
Result: You now have This compound Hydrochloride .[1][2] This solid is stable at room temperature for years if kept dry.[1][2]
Diagram 2: Stabilization Workflow
Figure 2: Decision matrix for processing incoming inventory. Salt formation is the preferred route for any duration exceeding one month.
Module 4: Troubleshooting & Quality Control
Data Summary: Free Base vs. HCl Salt
| Feature | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| CAS Number | 93071-82-0 | N/A (Derivative) |
| Physical State | Clear to Yellow Liquid | White Crystalline Solid |
| Air Stability | Poor (Absorbs CO₂) | Excellent |
| Storage Temp | 2–8°C (Strict) | Room Temp (Acceptable) |
| Shelf Life | 1–3 Months | > 2 Years |
QC Checklist
Before using stored material, perform these checks:
-
Visual Inspection:
-
Solubility Test:
-
1H NMR Validation:
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from
-
PubChem. Compound Summary: this compound (CAS 93071-82-0).[1][2][6] National Library of Medicine.[1][2] Retrieved from
-
Amadis Chemical. this compound Physical Properties. Retrieved from
-
ChemicalBook. this compound CAS DataBase. Retrieved from
- Thermo Fisher Scientific.Handling and Storage of Primary Amines. General Chemical Safety Guide. (General reference for amine stability).
Sources
- 1. 2-Fluoro-5-methylaniline | C7H8FN | CID 262970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound,93071-82-0-Amadis Chemical [amadischem.com]
Technical Support Center: Synthesis of Fluorinated Benzylamines
Introduction: The Fluorine Factor
Welcome to the Technical Support Center. You are likely here because a "standard" benzylamine synthesis protocol failed when applied to a fluorinated substrate.
Fluorine is not merely a "hydrogen replacement"; it is the most electronegative element, exerting profound inductive (
-
Hydrodefluorination (HDF): Unwanted cleavage of the C-F bond during catalytic hydrogenation.
-
Regioselectivity Errors (S_NAr vs. S_N2): Nucleophilic attack on the aromatic ring rather than the benzylic carbon.
-
Imine Instability: Altered equilibrium dynamics during reductive amination.
This guide addresses these issues with actionable, mechanistic solutions.
Module 1: Catalytic Hydrogenation & Hydrodefluorination
Q: I am reducing a fluorobenzonitrile to a benzylamine using Pd/C, but I see significant defluorination. How do I prevent this?
A: Switch your catalyst system or modify the reaction medium to suppress oxidative addition into the C-F bond.
The Mechanism of Failure: Palladium (Pd) is notorious for catalyzing hydrodefluorination (HDF) . The electron-rich Pd(0) species can insert into the Ar-F bond (oxidative addition), especially when the aromatic ring is electron-deficient (e.g., polyfluorinated rings). This is followed by reductive elimination with surface hydrogen, replacing Fluorine with Hydrogen.
Troubleshooting Protocol:
-
Change the Catalyst:
-
Platinum (PtO₂): Platinum is significantly less active toward C-F oxidative addition than Palladium.
-
Raney Nickel: Effective for nitriles and generally spares aromatic halogens under mild conditions.
-
Rhodium on Alumina (Rh/Al₂O₃): Excellent for retaining halogens but requires careful pressure control to avoid ring saturation.
-
-
Acidic Additives (The "Proton Sponge" Effect):
-
If you must use Pd/C, conduct the reaction in acidic media (e.g., Acetic Acid or Methanol with 2-3 eq. HCl). The protonation of the resulting amine prevents it from poisoning the catalyst, but more importantly, acidic conditions often alter the surface electronics of the catalyst, disfavoring the HDF pathway.
-
Comparative Catalyst Performance:
| Catalyst System | H2 Pressure | Solvent | C-F Retention | Yield | Notes |
| 10% Pd/C | 1 atm | MeOH | Poor (<50%) | High | High risk of defluorination. |
| PtO₂ (Adams) | 1-3 atm | EtOH | Excellent (>95%) | High | Best for lab scale; expensive. |
| Raney Ni | 3-5 atm | NH₃/MeOH | Good (>90%) | Med-High | Messy workup; pyrophoric. |
| Pd/C + HCl | 1 atm | MeOH | Good (>85%) | High | Acid suppresses HDF mechanism. |
Visualizing the HDF Pathway
Figure 1: Competition between nitrile reduction and hydrodefluorination on Palladium surfaces.
Module 2: Nucleophilic Substitution (S_N2 vs S_NAr)
Q: I am reacting 2,4-difluorobenzyl bromide with a primary amine. I'm getting a mixture of products. What is happening?
A: You are observing S_NAr competition. The amine is attacking the aromatic ring instead of displacing the benzylic bromide.
The Mechanism of Failure: In fluorinated benzyl halides, the Fluorine atoms (especially in ortho or para positions) strongly activate the ring for Nucleophilic Aromatic Substitution (S_NAr) .
-
Desired Path (S_N2): Attack at the benzylic carbon (
orbital of C-Br). -
Undesired Path (S_NAr): Attack at the ring carbon bearing the Fluorine (
system), leading to fluoride displacement.
Troubleshooting Protocol:
-
Temperature Control: S_N2 is generally favored at lower temperatures due to lower activation energy compared to S_NAr (which requires disrupting aromaticity temporarily). Run the reaction at 0°C to RT; avoid reflux.
-
Solvent Selection:
-
Avoid highly polar aprotic solvents (DMF, DMSO) if possible, as they enhance the nucleophilicity of the amine "naked anion" effect, promoting S_NAr.
-
Preferred: THF, DCM, or Acetonitrile.
-
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA) to scavenge the HBr formed, rather than using excess amine which increases the statistical probability of S_NAr attack.
Module 3: Reductive Amination Optimization
Q: My reductive amination of pentafluorobenzaldehyde is stalling. The imine forms, but reduction is poor, or I get hydrolysis.
A: Electron-deficient aldehydes form unstable imines that are prone to hydrolysis. You must shift the equilibrium.
The Mechanism of Failure: Fluorinated benzaldehydes are highly electrophilic. They react quickly with amines to form hemiaminals, but the dehydration to the imine can be reversible and the resulting imine is moisture sensitive. If water is present (from the reaction or solvent), the equilibrium shifts back to the aldehyde, leading to low yields.
Troubleshooting Protocol:
-
Drying Agents: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ directly to the reaction mixture during the imine formation step to drive the equilibrium forward by removing water.
-
Stepwise vs. One-Pot:
-
Method A (Standard): Mix Aldehyde + Amine + Reducing Agent. Risk: Reduction of aldehyde to alcohol if imine formation is slow.
-
Method B (Pre-formation): Stir Aldehyde + Amine + Drying Agent for 2-4 hours. Confirm imine formation by TLC/NMR. Then add the reducing agent. This is recommended for fluorinated substrates.
-
-
Reducing Agent Choice:
-
Sodium Triacetoxyborohydride (STAB): Mild, selective for imines, tolerates F groups well.
-
Sodium Borohydride (NaBH₄): Stronger, may reduce unreacted aldehyde to benzyl alcohol (side product). Use only if pre-formation (Method B) is complete.
-
Workflow: Optimized Reductive Amination
Figure 2: Decision logic for reductive amination of fluorinated benzaldehydes.
Module 4: Isolation & Purification
Q: I synthesized a trifluoromethyl-benzylamine, but I lost half my product on the Rotavap. Is it volatile?
A: Yes. Fluorination increases volatility and lowers the boiling point relative to molecular weight due to weak intermolecular Van der Waals forces.
Troubleshooting Protocol:
-
Salt Formation: Never concentrate the free base to dryness if the molecular weight is <200 g/mol . Convert the amine to its HCl or Oxalate salt immediately after extraction. These salts are non-volatile solids.
-
Extraction pH: Fluorinated amines are weaker bases (lower pKa) than their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine.
-
Standard Workup: Adjust aqueous layer to pH > 12 to ensure the amine is fully deprotonated before extracting into organic solvent. If you only go to pH 9-10, a significant portion may remain protonated in the water layer.
-
References
Managing exothermic reactions in 2-Fluoro-5-methylbenzylamine synthesis
Topic: Synthesis of 2-Fluoro-5-methylbenzylamine via Nitrile Reduction Ticket ID: #RXN-THERM-2F5M Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Core Directive: The Thermodynamics of Control
You are likely synthesizing This compound by reducing 2-Fluoro-5-methylbenzonitrile using a hydride source (typically Lithium Aluminum Hydride,
The Critical Issue: This reaction is not a single exotherm; it is a double-stage thermal event .
-
Stage 1 (Addition): The nucleophilic attack of the hydride on the nitrile carbon is highly exothermic.
-
Stage 2 (Quench): The hydrolysis of the aluminum-amine complex and unreacted hydride releases massive amounts of hydrogen gas and heat.
Senior Scientist Note: The fluorine substituent at the ortho position exerts an inductive electron-withdrawing effect (-I), making the nitrile carbon more electrophilic than in unsubstituted benzonitrile. This can lead to a faster, sharper exotherm during the initial addition. Do not underestimate the induction period.
Troubleshooting & FAQs: Active Reaction Management
Phase 1: Reagent Addition & Reaction
Q: I am adding the nitrile solution to the LAH, but the temperature isn't rising immediately. Should I increase the addition rate? A: ABSOLUTELY NOT. This is the Induction Trap .
-
The Mechanism: An oxide coating on the LAH pellets or moisture in the solvent can delay the start of the reaction. If you increase the addition rate, you accumulate unreacted nitrile. When the reaction finally "kicks," it will consume the accumulated substrate simultaneously, leading to a thermal runaway.
-
Correct Action: Stop addition. Wait. If necessary, gently warm the flask to initiate the reaction (look for reflux/bubbling), then immediately return to cooling before resuming slow addition.
Q: Why is my THF refluxing violently even though I'm adding dropwise? A: Your solvent volume is likely too low for the heat load.
-
The Fix: For LAH reductions, we recommend a concentration no greater than 0.5 M for the substrate. The solvent acts as a thermal heat sink. If you are already mid-reaction, stop addition and add anhydrous THF to dilute the thermal mass.
Phase 2: The Quench (The "Volcano" Risk)
Q: The reaction is done. Can I just pour it over ice? A: No. That is a recipe for a fire. Pouring the reaction mixture onto ice can trap pockets of unreacted LAH inside a "skin" of aluminum hydroxide. When these pockets break, they release hydrogen gas that can auto-ignite due to the frictional heat of the cracking solid.
Q: The mixture turned into a sticky gray gel that I can't filter. What happened?
A: You created an aluminum emulsion.
This happens when you add water too fast or without a specific stoichiometry, forming gelatinous aluminum hydroxide (
-
The Solution: Use the Fieser Workup (detailed below) or Rochelle's Salt .[1][2][3] The Fieser method dehydrates the aluminum salts into a granular, sand-like solid that filters easily.[4]
Comparative Data: Quenching Strategies
Choose your quench method based on your scale and downstream needs.[1][2][5]
| Feature | Fieser Method (Recommended) | Rochelle's Salt | Acid Quench |
| Reagent | Water / 15% NaOH / Water | Sat. Na-K Tartrate | Dilute HCl / H2SO4 |
| Exotherm | High (Sharp spike) | Low (Slow complexation) | High |
| Result | Granular white solid (easy filter) | Clear biphasic solution | Clear solution |
| Time | Fast (15-30 mins) | Slow (2-12 hours stirring) | Fast |
| Risk | "Volcano" if added too fast | Low risk | Solubilizes Al salts (messy extraction) |
| Best For | Scales < 50g | Large scales (>50g) or emulsions | Acid-stable products only |
The Gold Standard Protocol: Fieser Method
Objective: Safe reduction of 2-Fluoro-5-methylbenzonitrile to this compound.
Reagents:
-
Substrate: 2-Fluoro-5-methylbenzonitrile (1.0 equiv)
-
Reductant:
(2.0 - 4.0 equiv) -
Solvent: Anhydrous THF (inhibitor-free)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round bottom flask. Flush with Nitrogen/Argon.
-
LAH Suspension: Add
pellets to the flask. Add cold anhydrous THF. Stir to suspend.-
Check: Ensure pellets break down; gray suspension is normal.
-
-
Controlled Addition: Dissolve the nitrile in THF. Add this solution dropwise via an addition funnel.
-
Control: Maintain internal temperature
(ice bath) or gentle reflux depending on kinetics.
-
-
Completion: Once addition is complete, reflux for 1-3 hours to ensure full reduction of the intermediate imine.
-
The Fieser Quench (The "n, n, 3n" Rule):
-
Cool flask to
. -
For every 1 gram of
used initially:-
Add 1 mL Water (Slowly! Dropwise. Wait for fizzing to stop).
-
Add 1 mL 15% Aqueous NaOH.
-
Add 3 mL Water.
-
-
-
Granulation: Remove ice bath. Warm to room temperature. Stir vigorously for 15 minutes. The gray goo should turn into a white, sandy precipitate.
-
Filtration: Filter through a Celite pad. Wash the pad with THF.
-
Isolation: Dry filtrate over
and concentrate.
Visualizing the Logic
Workflow Diagram: The Reduction Pathway
Caption: Figure 1. Standard operating procedure for LAH reduction, highlighting the critical thermal control points (Yellow) and hazard zones (Red).
Decision Tree: Thermal Runaway Response
Caption: Figure 2. Logic gate for managing thermal anomalies during the addition phase.
References
-
Chandra, T., & Zebrowski, J. P. (2024).[5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.[5][6] Available at: [Link][5]
-
University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Department of Chemistry. Available at: [Link]
-
Curly Arrow. (2009).[3][4] Lithium Aluminium Hydride Reductions - Rochelle's Salt. Available at: [Link]
Sources
Technical Support: Catalyst Optimization for 2-Fluoro-5-methylbenzylamine
Disclaimer
This guide involves the handling of pyrophoric catalysts (Raney Nickel), high-pressure hydrogen gas, and fluorinated intermediates. All protocols must be performed in a fume hood with appropriate PPE. Consult your facility’s EHS guidelines before proceeding.
Executive Summary: The "Fluorine Retention" Challenge
Synthesizing 2-Fluoro-5-methylbenzylamine presents a specific chemoselective challenge: reducing the nitrile or imine functionality without cleaving the labile Carbon-Fluorine (C-F) bond.
While Palladium on Carbon (Pd/C) is the industry workhorse for hydrogenations, it is notorious for hydrodefluorination (cleaving the C-F bond) under standard conditions. This guide prioritizes Raney Nickel and Platinum-based systems to ensure structural integrity while maximizing yield.
Route Selection & Catalyst Decision Matrix
Before selecting a catalyst, confirm your synthetic route. The choice of precursor (Nitrile vs. Aldehyde) dictates the catalyst requirements.
Figure 1: Decision matrix for catalyst selection based on precursor availability and scalability requirements.
Module 1: Nitrile Reduction (The Primary Route)
The Challenge: Reducing the nitrile (
Catalyst Performance Comparison
| Catalyst System | Activity | F-Retention | Secondary Amine Suppression | Recommendation |
| Pd/C (10%) | High | Poor | Moderate | Avoid (High defluorination risk) |
| Raney Nickel | High | Excellent | High (w/ NH | Preferred |
| Pt/C (5%) | Moderate | Good | Moderate | Alternative (if Ni restricted) |
| Raney Cobalt | Moderate | Excellent | Best | Specialized (High selectivity) |
Optimized Protocol: Raney Nickel Hydrogenation
-
Substrate: 2-Fluoro-5-methylbenzonitrile (1.0 equiv)
-
Catalyst: Raney Nickel (slurry in water, 20 wt% loading relative to substrate)
-
Solvent: Methanol (7M ammonia solution in MeOH is critical)
-
Conditions: 5–10 bar H
, 30–40°C.
Step-by-Step:
-
Wash the Catalyst: Decant water from the Raney Nickel slurry and wash 3x with anhydrous Methanol to remove water (water can promote hydrolysis to amides).
-
Prepare Solution: Dissolve the nitrile in 7N NH
/MeOH. Note: Ammonia is mandatory to suppress the formation of the secondary amine dimer (dibenzylamine). -
Loading: Add the catalyst slurry to the pressure vessel under Argon flow (Pyrophoric hazard!).
-
Reaction: Pressurize with H
to 5 bar. Stir vigorously (>800 rpm) to eliminate mass transfer limitations. -
Monitoring: Monitor by HPLC. Look for the disappearance of the nitrile peak. If the reaction stalls, purge and refill H
to remove poisoning by-products.
Module 2: Troubleshooting Defluorination
If you observe 3-methylbenzylamine (the defluorinated byproduct) in your mass spec, your catalyst is too aggressive toward the aromatic ring.
Mechanism of Failure: Palladium facilitates oxidative addition into the C-F bond, followed by reductive elimination of HF. This is accelerated by basic conditions and high temperatures [2].
Figure 2: Mechanistic divergence between Pd and Ni catalysts regarding C-F bond stability.
Troubleshooting Steps:
-
Switch Catalyst: If using Pd/C, stop immediately. Switch to Raney Nickel or Pt/C (sulfided).
-
Lower Temperature: Defluorination has a higher activation energy than nitrile reduction. Reduce temperature to <30°C.
-
Add Inhibitors: If you must use Pd/C, add Diphenyl sulfide or Thiophene (0.1 mol%). This "poisons" the highly active sites responsible for defluorination while leaving nitrile reduction sites active [3].
Module 3: Reductive Amination (The Aldehyde Route)
If the nitrile route fails, reductive amination of 2-Fluoro-5-methylbenzaldehyde is a viable alternative.
Preferred Reagent: Sodium Triacetoxyborohydride (STAB) Unlike catalytic hydrogenation, STAB is a chemical reductant that is chemically incapable of cleaving the C-F bond under standard conditions.
Protocol:
-
Mix Aldehyde (1.0 equiv) and Ammonium Acetate (5.0 equiv) in Methanol.
-
Add STAB (1.5 equiv) in portions.
-
Stir at Room Temperature for 12h.
-
Result: High chemoselectivity for the primary amine, zero defluorination.
Frequently Asked Questions (FAQ)
Q1: Why is my yield low and the product mixture contains a "dimer"?
-
Diagnosis: You are forming the secondary amine (dibenzylamine).[1] This happens when the newly formed primary amine reacts with the intermediate imine.
-
Fix: Increase the concentration of Ammonia (NH
) in the solvent. For reductive amination, use a large excess of ammonium acetate (10 equiv).
Q2: The reaction stops at the imine intermediate. Why?
-
Diagnosis: Catalyst poisoning or insufficient hydrogen pressure. Amines bind strongly to metal surfaces.
-
Fix: For Pd or Pt catalysts, adding a trace of acetic acid can protonate the amine product, preventing it from binding to the catalyst surface. However, be cautious as acid can promote defluorination on Pd surfaces; this technique is safer with Pt [4].
Q3: How do I safely dispose of Raney Nickel?
-
Safety: Never let Raney Nickel dry out; it will ignite in air.
-
Protocol: Quench the catalyst slurry with dilute HCl (carefully!) in a fume hood until gas evolution ceases, or submerge in a large volume of water and dispose of as hazardous metal waste according to local regulations.
References
-
BenchChem. (2025).[2] A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon. Retrieved from (General reference for Ni vs Pd selectivity).
-
Tundo, P., et al. (2003).[3] Hydrodehalogenation of haloaromatics over Pd/C and Raney-Ni catalysts.[3][4] Journal of Molecular Catalysis A: Chemical, 204–205, 747–754.[3]
-
ACS GCI Pharmaceutical Roundtable. (2025). Reagent Guides: Reduction of Nitriles. Retrieved from
-
Ma, X., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Organic Process Research & Development, 23(5), 977-989.
Sources
Effect of solvent on 2-Fluoro-5-methylbenzylamine reaction kinetics
Technical Support Center: Kinetic Optimization Guide Subject: Solvent Effects on 2-Fluoro-5-methylbenzylamine (CAS: 93071-82-0) Ticket ID: KIN-2F5M-SOLV Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Naked" Nucleophile Strategy
Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely experiencing inconsistent reaction rates, poor yields, or solubility issues during nucleophilic substitutions (SN2) or amide couplings.
This molecule presents a specific challenge: the 2-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the benzylic carbon and, by extension, the amine nitrogen. While the 5-Methyl group provides a weak donating effect (+I), the net result is a nucleophile that is sluggish compared to unsubstituted benzylamine.
Your choice of solvent is not just a medium; it is a kinetic switch. This guide details how to manipulate the solvent environment to "uncage" the amine and accelerate your reaction.
Module 1: The Mechanic's Manual (Theory & Causality)
To troubleshoot kinetics, we must understand the transition state (TS). In a typical alkylation (Menschutkin type) or acylation, the neutral amine attacks a neutral or electrophilic center, developing a positive charge in the TS.
The Solvation Trap
-
Protic Solvents (MeOH, EtOH, Water): These solvents form hydrogen bonds with the amine lone pair. This "cages" the nucleophile, lowering its ground-state energy. To react, the amine must first shed this solvent shell, which increases the activation energy (
).-
Result: Reaction rates for this compound in methanol can be 10–100x slower than in acetonitrile.
-
-
Polar Aprotic Solvents (MeCN, DMF, DMSO): These solvents stabilize the charged TS (via high dielectric constants) but do not hydrogen bond to the amine. The nucleophile remains "naked" and higher in energy, while the TS is lowered.
-
Result: Maximum kinetic acceleration.
-
Visualizing the Solvent Effect
Figure 1: Mechanistic difference in activation energy between protic and aprotic solvation shells.
Module 2: Diagnostic Toolkit (Troubleshooting)
Use this matrix to diagnose your specific issue.
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<10% conversion) | Solvent is Non-Polar (e.g., Toluene, DCM). The TS is charged; non-polar solvents cannot stabilize it, leading to a massive energy barrier. | Switch to DMF or DMSO . If workup requires volatile solvent, use Acetonitrile (MeCN) . |
| High Impurity / Side Reactions | Solvent is too "Hot" (e.g., DMSO). The "naked" amine is so reactive it is performing double-alkylations or attacking other functionalities. | Switch to a Protic/Aprotic mix (e.g., 9:1 MeCN:MeOH) to temper reactivity via partial solvation. |
| Precipitate formed immediately | Salt Formation. The product (amine salt) is insoluble in the solvent, coating the unreacted amine. | Add a base (TEA or DIPEA) to keep the amine free, or switch to a high-solubility solvent like NMP . |
| Inconsistent Kinetics | Water Contamination. this compound is hygroscopic. Wet solvents introduce "protic" character to aprotic systems. | Dry solvents over molecular sieves (3Å). Ensure water content is <0.1%. |
Module 3: Standard Operating Procedure (Kinetic Profiling)
If you need to determine the precise reaction time for your specific electrophile, follow this pseudo-first-order protocol.
Objective: Determine
Reagents:
-
Amine: this compound (1.0 equiv)
-
Electrophile: Benzyl Bromide (10.0 equiv - Excess ensures [Electrophile] remains constant)
-
Internal Standard: Biphenyl (Inert)
-
Solvent: MeCN (anhydrous)
Protocol:
-
Preparation: In a flame-dried flask under N2, dissolve Benzyl Bromide (10 mmol) and Biphenyl (1 mmol) in MeCN (10 mL).
-
Equilibration: Bring the solution to the target temperature (e.g., 25°C) using a thermostated oil bath.
-
Initiation: Rapidly inject this compound (1 mmol) dissolved in 1 mL MeCN. Start timer (
). -
Sampling: Withdraw 50 µL aliquots at
minutes. -
Quenching: Immediately dispense aliquot into a vial containing 0.1 M HCl/MeOH (quenches unreacted amine).
-
Analysis: Analyze via HPLC (UV 254 nm). Plot
vs. time. The slope is .
Module 4: Data Vault (Comparative Trends)
The following table summarizes predicted relative rate constants (
| Solvent | Type | Dielectric Constant ( | Relative Rate ( | Recommended For |
| DMSO | Polar Aprotic | 46.7 | 1200 | Difficult/Sluggish reactions |
| DMF | Polar Aprotic | 36.7 | 950 | Standard SNAr or Alkylation |
| Acetonitrile | Polar Aprotic | 37.5 | 600 | Kinetic studies (easy workup) |
| Methanol | Polar Protic | 32.7 | 25 | Tempering over-reactive systems |
| Ethanol | Polar Protic | 24.5 | 15 | Green chemistry / Scale-up |
| Toluene | Non-Polar | 2.38 | 1 | High-temp reflux only |
Note: The 2-Fluoro substituent reduces the absolute rate compared to unsubstituted benzylamine by approximately factor of 2–5x depending on the electrophile, making the shift from Toluene to DMSO critical [3].
Module 5: Workflow Decision Matrix
Use this logic flow to select the correct solvent system for your synthesis goal.
Figure 2: Decision tree for solvent selection based on synthetic pathway.
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent? A: Only if necessary for solubility of the electrophile. Water is highly protic and will significantly retard the nucleophilicity of the amine via hydrogen bonding. If you must use water, add a phase transfer catalyst (e.g., TBAB) to facilitate the reaction in the organic phase.
Q: Why is my yield low in Acetone? A: Acetone can react with primary amines (like this compound) to form imines (Schiff bases), especially if the reaction mixture is slightly acidic or heated. Avoid ketones as solvents for primary amine alkylations; use Nitriles (MeCN) or Amides (DMF) instead.
Q: How does the 5-Methyl group affect the kinetics? A: The 5-Methyl group is electron-donating (+I effect), which slightly increases the electron density on the nitrogen compared to a 2-Fluoro-benzylamine without the methyl group. However, the electron-withdrawing nature of the 2-Fluorine is the dominant electronic factor. The 5-Me group helps solubility in lipophilic solvents but does not fully counteract the deactivating effect of the fluorine [4].
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Mayr, H., et al. (2008). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chemical Reviews. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]
-
PubChem Compound Summary. (n.d.). "this compound."[1][2] National Center for Biotechnology Information. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-methylbenzylamine and 2-Fluoro-3-methylbenzylamine
Introduction
In the landscape of modern synthetic chemistry, substituted benzylamines serve as indispensable building blocks for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] Their utility stems from the versatile reactivity of the benzylic amine moiety. However, the reactivity of a benzylamine is not a fixed property; it is exquisitely modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of two structurally similar yet electronically and sterically distinct isomers: 2-Fluoro-5-methylbenzylamine and 2-Fluoro-3-methylbenzylamine.
Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists aiming to optimize reaction conditions, predict outcomes, and design novel synthetic pathways. This document will dissect the underlying electronic and steric factors governing the chemical behavior of these two isomers, supported by established chemical principles and representative experimental protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and 2-Fluoro-3-methylbenzylamine differ only in the placement of a methyl group. However, this seemingly minor structural alteration has profound implications for their reactivity.
| Property | This compound | 2-Fluoro-3-methylbenzylamine |
| CAS Number | 2348-67-6 | 93071-80-8[2] |
| Molecular Formula | C₈H₁₀FN | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol | 139.17 g/mol |
| Appearance | Colorless to light yellow liquid | Not specified, likely a liquid |
| Boiling Point | Not specified | Not specified |
| Density | Not specified | Not specified |
Note: Comprehensive, experimentally verified physical data for both compounds is not consistently available in public databases. The provided information is based on available supplier data and computational predictions.
The critical difference lies in the substitution pattern relative to the aminomethyl group (-CH₂NH₂).
-
In This compound , the fluorine atom occupies an ortho position, while the methyl group is in the meta position.
-
In 2-Fluoro-3-methylbenzylamine , both the fluorine atom and the methyl group are positioned ortho to the aminomethyl group. This dense substitution pattern is the primary source of the divergence in their chemical behavior.
Dissecting the Electronic and Steric Landscape
The reactivity of the benzylamine core is governed by a delicate interplay of inductive effects, resonance (mesomeric) effects, and steric hindrance.
Electronic Effects of Substituents
-
Fluorine Atom : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[3] This effect decreases the electron density of the aromatic ring and the benzylic carbon. Conversely, due to its lone pairs, fluorine can donate electron density to the ring via a resonance or mesomeric effect (+M).[4] While the -I effect generally dominates, the +M effect is significant and directs electrophiles to the ortho and para positions.
-
Methyl Group : The methyl group is an electron-donating group (EDG). It pushes electron density into the ring through a combination of a weak inductive effect (+I) and hyperconjugation, which can be considered a form of resonance.[5] This donation increases the nucleophilicity of the aromatic ring.
The net electronic influence on the amine's lone pair and the benzylic position is a vector sum of these competing effects, dictated by their relative positions.
Caption: Predicted relative rates of N-acylation for the two isomers.
Reactions at the Benzylic Position: Oxidation
Oxidation of benzylamines can proceed via mechanisms involving the cleavage of an α-C-H bond, often through a hydride transfer. [6]
-
Prediction : The relative rates are harder to predict without experimental data, as both steric and electronic factors are at play. However, This compound is likely to react faster.
-
Causality :
-
Steric Access : The approach of the oxidizing agent to the benzylic C-H bonds is less hindered in the 2,5-isomer.
-
Transition State Stabilization : The rate-determining step often involves the formation of a species with developing positive charge at the benzylic carbon. The ability of the ring and its substituents to stabilize this charge is crucial. While the specific effects can be complex, severe steric hindrance in the 2,3-isomer can force the aminomethyl group out of the plane of the benzene ring, disrupting resonance stabilization of the transition state. This phenomenon, known as steric inhibition of resonance, would slow the reaction. [7]
-
Summary of Predicted Reactivity
| Reaction Type | Most Reactive Isomer | Primary Rationale |
| Protonation (Basicity) | This compound | Lower steric hindrance around the N atom. |
| N-Alkylation | This compound | Lower steric hindrance for nucleophilic attack. |
| N-Acylation | This compound | Lower steric hindrance for nucleophilic attack. |
| Reductive Amination | This compound | Lower steric hindrance for imine formation. |
| Benzylic Oxidation | This compound | Less steric hindrance for oxidant approach; potential for better transition state stabilization. |
Representative Experimental Protocol: N-Acetylation
To illustrate the practical implications of these differences, the following protocol describes a standard N-acetylation reaction. When running these reactions in parallel, a significantly faster consumption of the starting material is expected for this compound.
Objective : To synthesize N-(2-fluoro-5-methylbenzyl)acetamide and N-(2-fluoro-3-methylbenzyl)acetamide for comparative kinetic analysis.
Materials :
-
This compound
-
2-Fluoro-3-methylbenzylamine
-
Acetyl Chloride (freshly distilled)
-
Triethylamine (Et₃N) (distilled from CaH₂)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure :
-
Reaction Setup : To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and septum inlets, add this compound (1.0 eq) to one and 2-Fluoro-3-methylbenzylamine (1.0 eq) to the other.
-
Solvent and Base Addition : Dissolve each amine in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere. Cool the solutions to 0 °C using an ice bath. Add triethylamine (1.2 eq) to each flask via syringe.
-
Initiation of Reaction : While stirring vigorously at 0 °C, add acetyl chloride (1.1 eq) dropwise to each flask over 5 minutes.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It is anticipated that the reaction with this compound will proceed to completion much more rapidly. For a kinetic comparison, aliquots should be taken at regular time intervals (e.g., every 15 minutes), quenched, and analyzed.
-
Workup : Once the reaction is complete (or after a set time for comparison), quench by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing and Drying : Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification and Validation : Purify the crude product by flash column chromatography on silica gel if necessary. Confirm the structure and purity of the resulting amides by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield for the this compound reaction is expected to be significantly higher for an equivalent reaction time.
Conclusion
While this compound and 2-Fluoro-3-methylbenzylamine are isomers with the same elemental composition, their chemical reactivity profiles are markedly different. The disubstitution at the ortho positions in 2-Fluoro-3-methylbenzylamine introduces severe steric hindrance that overrides subtle electronic effects. This steric shielding significantly diminishes the nucleophilicity of the amine and impedes reactions at the benzylic center. Consequently, This compound is the more reactive and versatile building block for most common transformations involving the benzylamine moiety. This guide underscores the critical importance of considering steric factors, particularly the "ortho effect," when selecting reagents and designing synthetic strategies in drug development and chemical research.
References
-
PubChem. 2-Fluoro-5-methylaniline. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
-
PubChem. 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
-
PubChem. 2-Fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
-
PubChem. 3-Fluorobenzylamine. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
- Google Patents.CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Accessed January 30, 2026.
- Google Patents.CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Accessed January 30, 2026.
- Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Accessed January 30, 2026.
-
LookChem. Cas 261951-68-2, 4-FLUORO-3-METHYLBENZYLAMINE. Accessed January 30, 2026. [Link]
-
Canadian Science Publishing. Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene.Canadian Journal of Chemistry. Accessed January 30, 2026. [Link]
-
Wikipedia. Ortho effect. Accessed January 30, 2026. [Link]
-
ACS Publications. Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase.Biochemistry. Accessed January 30, 2026. [Link]
-
PubChem. 2-Methylbenzylamine. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
-
Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. Accessed January 30, 2026. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Accessed January 30, 2026. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Accessed January 30, 2026. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Accessed January 30, 2026. [Link]
-
PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
-
A to Z Chemistry. Ortho Effect in Substituted Benzene. WordPress.com. Accessed January 30, 2026. [Link]
-
PubChem. 2-Fluoro-3-methylbenzaldehyde. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
-
Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.Journal of Chemical Sciences. Accessed January 30, 2026. [Link]
-
PubMed Central. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information. Accessed January 30, 2026. [Link]
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- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparing synthesis routes for 2-Fluoro-5-methylbenzylamine
Executive Summary & Strategic Analysis
The synthesis of 2-Fluoro-5-methylbenzylamine presents a classic problem in medicinal chemistry: installing a primary amine on an electron-deficient, sterically crowded aromatic ring. The presence of the ortho-fluorine atom is the critical variable; it withdraws electron density inductively (
This guide evaluates three distinct synthetic pathways. The choice of route depends heavily on the scale of operation and the tolerance for secondary amine impurities.
Retrosynthetic Logic (Visualized)
The following diagram outlines the three primary disconnects available to the chemist.
Figure 1: Retrosynthetic analysis showing the three primary access points for the target amine.
Route A: Catalytic Hydrogenation of the Nitrile
Best For: Scale-up (>100g), Atom Economy, Cost Efficiency.
This route utilizes 2-Fluoro-5-methylbenzonitrile . It is the most atom-economical approach but carries the risk of secondary amine formation (dimerization) and potential defluorination if the catalyst is too active.
The Challenge: Dimerization
During hydrogenation, the primary amine product can react with the intermediate imine, forming a secondary amine dimer.
-
Solution: Perform the reaction in the presence of ammonia or acetic anhydride to suppress dimer formation.
Experimental Protocol
-
Substrate: 2-Fluoro-5-methylbenzonitrile (1.0 eq)
-
Catalyst: Raney Nickel (active, ~10 wt%) or 10% Pd/C.
-
Solvent: Methanol (saturated with
gas). -
Conditions: 50 psi
, RT to 40°C.
Step-by-Step Workflow:
-
Preparation: Charge a high-pressure autoclave with 2-Fluoro-5-methylbenzonitrile dissolved in methanolic ammonia (7N).
-
Catalyst Addition: Add Raney Nickel (washed with water and methanol) under an inert argon atmosphere. Caution: Raney Ni is pyrophoric.
-
Hydrogenation: Pressurize to 50 psi (3.5 bar) with
. Agitate vigorously. -
Monitoring: Monitor
uptake. Reaction typically completes in 4–6 hours. Check TLC (Eluent: 5% MeOH in DCM with 1% ). -
Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate.
-
Purification: Acid-base extraction. Dissolve residue in EtOAc, extract with 1N HCl. Basify aqueous layer with NaOH to pH 12, extract back into DCM.
Critical Insight: The ortho-fluorine atom makes the nitrile carbon more electrophilic, generally accelerating the reduction compared to the non-fluorinated analog. However, avoid Pd/C at high temperatures (>60°C) to prevent C-F bond cleavage.
Route B: Reductive Amination of the Aldehyde
Best For: Medicinal Chemistry (mg to g scale), Speed, Lab Safety (No pressurized
This route utilizes 2-Fluoro-5-methylbenzaldehyde . It is the standard "bench" method. The use of sodium cyanoborohydride (
Experimental Protocol
-
Substrate: 2-Fluoro-5-methylbenzaldehyde (1.0 eq).
-
Amine Source: Ammonium Acetate (
) (10.0 eq) — Excess is crucial to prevent dimerization. -
Reductant: Sodium Cyanoborohydride (
) (1.5 eq). -
Solvent: Methanol.
Step-by-Step Workflow:
-
Imine Formation: Dissolve aldehyde and excess
in methanol. Add molecular sieves (3Å) to scavenge water, driving the equilibrium toward the imine. Stir for 1 hour at RT. -
Reduction: Add
portion-wise. -
Quench: Stir for 12–16 hours. Quench with 1N HCl (destroy residual cyanide and borohydride).
-
Workup: Basify to pH >10. Extract with DCM.
-
Purification: Flash chromatography is often required to remove trace secondary amines.
Self-Validating Check:
-
NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene signal as a singlet (or doublet due to H-F coupling,
) at ~3.8 ppm.
Route C: Borane Reduction of the Amide
Best For: High Purity requirements, avoiding metal catalysts.
Starting from 2-Fluoro-5-methylbenzamide (or the acid converted to amide), this route uses Borane-THF or Borane-DMS. It is robust but expensive and requires careful quenching.
Experimental Protocol
-
Setup: Flame-dry glassware under Nitrogen.
-
Addition: Dissolve amide in anhydrous THF. Cool to 0°C.
-
Reduction: Add
(1M solution, 3.0 eq) dropwise. -
Reflux: Heat to reflux for 2–4 hours. The amide carbonyl is reduced to the methylene group.
-
Hydrolysis (Critical): Cool to 0°C. Carefully add MeOH (gas evolution!). Then add 6N HCl and reflux for 1 hour to break the Boron-Amine complex.
-
Isolation: Basify, extract, and distill or crystallize as the HCl salt.
Comparative Performance Analysis
The following table summarizes the performance metrics based on typical laboratory results for fluorinated benzylamines.
| Metric | Route A: Nitrile Hydrogenation | Route B: Reductive Amination | Route C: Amide Reduction |
| Yield | 85–95% | 60–75% | 80–90% |
| Purity (Crude) | High (if dimer suppressed) | Moderate (dimers common) | Very High |
| Atom Economy | Excellent | Poor (Stoichiometric boron) | Poor (Stoichiometric boron) |
| Scalability | High (Industrial standard) | Low (Reagent cost/waste) | Moderate |
| Safety Profile | Risk: High Pressure | Risk: Cyanide toxicity | Risk: |
| Cost | Low | Medium | High |
Decision Matrix Workflow
Use the following logic to select your route:
Figure 2: Decision matrix for selecting the optimal synthesis route based on lab constraints.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of reductive amination and nitrile reduction).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for reductive amination).
-
Gould, F. E., et al. (1960). "Catalytic Hydrogenation of Nitriles". Journal of Organic Chemistry, 25(10), 1658–1660. (Foundational work on suppressing secondary amines during nitrile reduction).
-
Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Diborane as a reducing agent for amides". Journal of Organic Chemistry, 38(5), 912–916. (Protocol for Route C).
A Comparative Guide to the Synthesis of 2-Fluoro-5-methylbenzylamine for Researchers and Drug Development Professionals
Introduction
2-Fluoro-5-methylbenzylamine is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The strategic placement of the fluorine atom and the methyl group on the aromatic ring can significantly influence the metabolic stability, binding affinity, and overall efficacy of a drug candidate. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers and professionals in drug development. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering an in-depth analysis of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via two primary strategies, each starting from a different commercially available precursor:
-
Route A: Reductive Amination of 2-Fluoro-5-methylbenzaldehyde. This is a direct and widely used method for synthesizing benzylamines.
-
Route B: Reduction of 2-Fluoro-5-methylbenzonitrile. This route offers an alternative pathway, particularly when the corresponding nitrile is more readily accessible or cost-effective.
This guide will explore the intricacies of each route, from the synthesis of the starting materials to the final amine product.
Route A: Reductive Amination of 2-Fluoro-5-methylbenzaldehyde
Reductive amination is a cornerstone of amine synthesis in organic chemistry.[1] It involves the reaction of a carbonyl compound, in this case, 2-fluoro-5-methylbenzaldehyde, with an amine source, typically ammonia, to form an imine intermediate, which is then reduced in situ to the desired amine.[2]
Diagram of the Reductive Amination Pathway
Caption: General workflow for the synthesis of this compound via reductive amination.
Synthesis of the Precursor: 2-Fluoro-5-methylbenzaldehyde
The viability of this route is contingent on the availability and synthesis of 2-fluoro-5-methylbenzaldehyde. One common method involves the oxidation of 2-fluoro-5-methyltoluene.
Experimental Protocol: Oxidation of 2-Fluoro-5-methyltoluene
This protocol describes a general method for the oxidation of a substituted toluene to the corresponding benzaldehyde using manganese dioxide (MnO₂).[3]
Materials:
-
2-Fluoro-5-methyltoluene
-
Manganese dioxide (MnO₂)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction vessel, add MnO₂ and 2-fluoro-5-methyltoluene.
-
Heat the reaction mixture and slowly add sulfuric acid dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the product, 2-fluoro-5-methylbenzaldehyde, is purified by filtration and extraction with a suitable solvent like dichloromethane.
Final Step: Reductive Amination
Once the aldehyde is obtained, the final step is the reductive amination. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and catalytic hydrogenation being common choices.
Experimental Protocol: Reductive Amination with Sodium Borohydride
Materials:
-
2-Fluoro-5-methylbenzaldehyde
-
Ammonia solution (e.g., in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 2-fluoro-5-methylbenzaldehyde in methanol.
-
Add a solution of ammonia in methanol and stir at room temperature to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane. The combined organic layers are then dried and concentrated to yield this compound.
Route B: Reduction of 2-Fluoro-5-methylbenzonitrile
This alternative route utilizes 2-fluoro-5-methylbenzonitrile as the starting material. The nitrile group can be reduced to a primary amine using various methods, including catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride (LiAlH₄).
Diagram of the Nitrile Reduction Pathway
Caption: Synthesis of this compound via nitrile reduction.
Synthesis of the Precursor: 2-Fluoro-5-methylbenzonitrile
The synthesis of 2-fluoro-5-methylbenzonitrile can be achieved through various methods. One notable approach starts from 2-fluorobenzonitrile.[4]
Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate)
This multi-step process involves the formylation of 2-fluorobenzonitrile, followed by hydrolysis and oxidation.[4][5]
Materials:
-
o-Fluorobenzonitrile
-
Paraformaldehyde
-
Sodium chloride
-
Anhydrous zinc chloride
-
Concentrated sulfuric acid
-
Sodium carbonate or sodium hydroxide
-
Pyridinium chlorochromate (PCC) or sodium hypochlorite
-
Dichloromethane
Procedure:
-
Formylation: React o-fluorobenzonitrile with paraformaldehyde and sodium chloride in the presence of anhydrous zinc chloride and concentrated sulfuric acid.[4]
-
Hydrolysis: The resulting intermediate is hydrolyzed using an aqueous base like sodium carbonate.
-
Oxidation: The hydrolyzed intermediate is then oxidized using an oxidizing agent such as PCC or sodium hypochlorite to yield 2-fluoro-5-formylbenzonitrile.[4] A reported yield for this oxidation step is 65% with a purity of over 97%.[4]
An alternative route to a similar intermediate involves the cyanation of 3-bromo-4-fluorobenzaldehyde, which has a reported yield of 76.1%.[5]
Final Step: Nitrile Reduction
The nitrile group of 2-fluoro-5-methylbenzonitrile can be reduced to the primary amine using several methods.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for nitrile reduction.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2-Fluoro-5-methylbenzonitrile
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, dissolve 2-fluoro-5-methylbenzonitrile in a suitable solvent like methanol or ethanol.
-
Add the catalyst (e.g., Raney Nickel) and, if necessary, ammonia.
-
Pressurize the reactor with hydrogen gas and heat the mixture.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
After cooling and depressurizing, the catalyst is filtered off, and the solvent is removed to yield this compound.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent reducing agent capable of reducing nitriles to primary amines.[6]
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
2-Fluoro-5-methylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Aqueous sodium hydroxide (NaOH)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Slowly add a solution of 2-fluoro-5-methylbenzonitrile in the same solvent to the LiAlH₄ suspension.
-
After the addition is complete, the reaction is typically stirred at room temperature or gently refluxed.
-
Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting solid is filtered off, and the organic layer is dried and concentrated to afford this compound.
Comparative Analysis of Synthesis Routes
| Feature | Route A: Reductive Amination | Route B: Nitrile Reduction (Catalytic Hydrogenation) | Route B: Nitrile Reduction (LiAlH₄) |
| Starting Material | 2-Fluoro-5-methylbenzaldehyde | 2-Fluoro-5-methylbenzonitrile | 2-Fluoro-5-methylbenzonitrile |
| Key Transformation | Imine formation and reduction | Catalytic hydrogenation | Hydride reduction |
| Reagent Toxicity | Moderate (Sodium borohydride) | Low (Catalyst, H₂) | High (LiAlH₄ is pyrophoric) |
| Reaction Conditions | Mild (room temperature) | High pressure and/or temperature | Anhydrous, inert atmosphere |
| Scalability | Good | Excellent for industrial scale | Challenging due to safety concerns |
| Key Advantages | Generally high-yielding and straightforward | Cost-effective for large scale, clean | High yields on a lab scale |
| Key Disadvantages | Aldehyde precursor may be less stable | Requires specialized equipment | Hazardous reagents, stringent conditions |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 2-fluoro-5-methyl substitution pattern. The benzylic protons will appear as a singlet, and the methyl group as another singlet.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretching of the primary amine and C-H stretching of the aromatic ring and methyl group.
Safety Considerations
-
General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[8][9][10]
-
Specific Hazards:
-
Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents. It must be handled with extreme care under an inert atmosphere.[7]
-
Catalytic Hydrogenation: Requires the use of flammable hydrogen gas under pressure, which carries the risk of explosion. Specialized high-pressure equipment and proper safety protocols are essential.
-
Sodium Borohydride (NaBH₄): Is a flammable solid and can release flammable hydrogen gas upon contact with acid or water.
-
Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Conclusion
The synthesis of this compound can be effectively achieved through either reductive amination of the corresponding aldehyde or reduction of the nitrile. The choice of the optimal route will depend on several factors, including the availability and cost of the starting materials, the desired scale of the synthesis, and the available laboratory equipment and safety infrastructure.
For laboratory-scale synthesis, the reductive amination of 2-fluoro-5-methylbenzaldehyde offers a convenient and high-yielding method with relatively mild reaction conditions. For larger-scale industrial production, catalytic hydrogenation of 2-fluoro-5-methylbenzonitrile is often the more economical and scalable option, despite the requirement for specialized equipment. The use of lithium aluminum hydride for nitrile reduction, while effective, is generally reserved for smaller-scale syntheses due to the hazardous nature of the reagent.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can select the most appropriate synthetic strategy to efficiently produce high-quality this compound for their research and development needs.
References
Sources
- 1. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]
Structural elucidation of 2-Fluoro-5-methylbenzylamine reaction products
Executive Summary
In modern medicinal chemistry, 2-Fluoro-5-methylbenzylamine (CAS: 771-59-5) serves as a critical pharmacophore, particularly in the synthesis of kinase inhibitors and GPCR ligands. The strategic placement of the fluorine atom (ortho to the amine) and the methyl group (meta to the amine) modulates metabolic stability and lipophilicity. However, the structural elucidation of its derivatives—specifically distinguishing them from regioisomers (e.g., 2-fluoro-4-methyl analogues) or identifying byproducts—presents unique challenges due to overlapping proton signals and complex coupling patterns.
This guide compares three structural elucidation workflows: Standard 1H NMR , Integrated 19F-NMR , and Advanced 2D-NMR (HOESY/HMBC) . We analyze the performance of these methods in resolving the identity of reaction products, providing experimental protocols and decision-making frameworks for high-throughput validation.
The Challenge: Regio-Ambiguity in Fluorinated Scaffolds
When using this compound in nucleophilic substitutions or amide couplings, researchers often face "silent" impurities—isomers that co-elute in LC-MS and overlap in standard 1H NMR.
-
The "Product": Derivatives of this compound.
-
The "Alternative": Regioisomers (e.g., 4-methyl) or defluorinated byproducts.
-
The Problem: The ortho-fluorine induces splitting in the benzyl methylene protons and aromatic protons, creating complex multiplets that mask impurities.
Comparative Analysis of Elucidation Workflows
We evaluated three analytical strategies for confirming the structure of a model amide derivative: N-(2-fluoro-5-methylbenzyl)benzamide .
Table 1: Performance Matrix of Elucidation Strategies
| Feature | Method A: Standard 1H NMR (400 MHz) | Method B: Integrated 19F-NMR | Method C: 2D-NMR (HMBC + HOESY) |
| Primary Detection | Proton Chemical Shift ( | Fluorine Shift ( | Heteronuclear Correlation |
| Isomer Resolution | Low (Significant Overlap) | High (Distinct | Definitive (Spatial/Bond connectivity) |
| Sample Req. | ~2 mg | ~2 mg | >10 mg (for good S/N) |
| Acquisition Time | 10 mins | 15 mins | 2 - 8 hours |
| Key Limitation | J | Requires probe tuning; no structural connectivity | High resource cost |
| Verdict | Screening Only | Best for QC/Purity | Required for De Novo ID |
Technical Deep Dive & Causality
Method A: The Limitations of 1H NMR
In the 1H NMR spectrum of this compound derivatives, the aromatic region (6.9 – 7.2 ppm) is crowded.
-
Causality: The Fluorine atom couples with protons H-3, H-4, and H-6.
-
Observation: This creates non-first-order multiplets. A 5% impurity of the 4-methyl isomer is often buried under the H-3/H-4 signal of the major product. Reliance solely on Method A leads to false positives in purity assays.
Method B: The Power of 19F NMR (Recommended for QC)
Fluorine NMR offers a "clean" background (no solvent peaks) and extreme sensitivity to electronic environment.
-
Mechanism: The 5-methyl group exerts a weak inductive effect (+I) on the ring. Moving the methyl to the 4-position (para to F) changes the shielding significantly.
-
Data:
-
2-Fluoro-5-methyl:
-
2-Fluoro-4-methyl:
-
-
Protocol Advantage: A simple 19F scan can quantify isomeric ratios with <0.1% error, which is impossible with 1H NMR integration.
Method C: 2D Heteronuclear Correlation (HMBC/HOESY)
For absolute structural proof (e.g., IND submission), connectivity must be established.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range coupling (
).-
Critical Check: The Benzylic
protons will show a correlation to C-2 (doublet, Hz) and C-6.
-
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Detects through-space interactions between
and .-
Validation: Strong NOE observed between F-2 and H-3. No NOE between F-2 and the Methyl group (at C-5), confirming the meta relationship.
-
Experimental Protocols
Protocol 1: Synthesis of N-(2-fluoro-5-methylbenzyl)benzamide (Model Reaction)
-
Reagents: this compound (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.0 eq), DCM.
-
Procedure:
-
Dissolve amine in dry DCM at 0°C.
-
Add TEA, followed by dropwise addition of benzoyl chloride.
-
Stir at RT for 2 hours.
-
Wash with 1N HCl, sat.
, and brine. -
Critical Step: Do not recrystallize yet. Analyze crude by Method B to detect isomeric starting material impurities.
-
Protocol 2: 19F-NMR Discrimination Setup
-
Instrument: 400 MHz NMR equipped with a BBFO probe.
-
Solvent:
(avoid DMSO if possible, as viscosity broadens F-peaks). -
Internal Standard:
-Trifluorotoluene ( ppm). -
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 5.0 s (Fluorine relaxes slowly; short affects integration). -
Spectral Width: -50 to -200 ppm.
-
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for characterizing the reaction product.
Figure 1: Decision tree for structural validation. Method B is the critical gatekeeper for isomeric purity.
Chemical Pathway & Signal Origins
Understanding the coupling pathways is essential for interpreting the spectra.
Figure 2: Spin-spin coupling network. The strong 3J F-H coupling is the primary diagnostic marker.
References
-
Role of Fluorine in Medicinal Chemistry: Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews.
-
NMR of Fluorinated Compounds: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]
-
Benchtop NMR for Regioisomer Discrimination: Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
-
Synthesis of Fluorinated Benzylamines: Chem-Impex International. 2-Fluoro-5-(trifluoromethyl)benzylamine Product Data.
-
Advanced 2D NMR Techniques (HOESY): Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Cross-reactivity studies of 2-Fluoro-5-methylbenzylamine derivatives
Initiating Targeted Research
I'm starting with focused Google searches to build a thorough information base on 2-fluoro-5-methylbenzylamine. I'm prioritizing its applications, synthesis, and any known cross-reactivity data, all of which will serve as the foundation of this process.
Developing Comparison Guide
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Initiating the Comparison
I'm starting by establishing the crucial role of this compound derivatives in drug development. I'm focusing on why cross-reactivity studies are so important, as this forms the bedrock of my comparison. My plan is to emphasize their impact on therapeutic efficacy and safety.
Defining the Scope
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Outlining the Structure
I'm now building the framework for a detailed comparison guide, starting with an explanation of why these derivatives and their cross-reactivity matter. I'm focusing on defining an experimental workflow and selecting appropriate derivatives and comparators for the assessment. I'm incorporating the concept of fluorine substitution and its impact on drug properties to introduce the topic. I'm assembling the outline, and gathering information on benzylamine derivatives. I've also found details on fluorinated compounds.
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Developing the Design
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I'm structuring the experimental workflow around a tiered screening approach. First, I will begin with broad off-target profiling via a receptor binding assay, then describe specific follow-up assays based on hypothetical hits. I am including a detailed protocol for a common, off-target class like cytochrome P450 inhibition.
Developing the Plan
I'm now outlining a comprehensive guide focusing on cross-reactivity of the benzylamine derivatives. I've compiled a framework including an introduction, study design, and experimental protocols. I'll outline the experimental workflow in a tiered approach starting with off-target profiling and followed by mechanism-based assays, with cytochrome P450 inhibition. I will also incorporate hypothetical data presentation using Graphviz and a detailed interpretation.
Refining the Guide
I'm now fully committed to expanding the guide with a rigorous study plan. I've designed the guide to introduce fluorinated benzylamines in drug discovery, highlighting the role of cross-reactivity in early evaluations. I'm focusing on a hypothetical experimental workflow involving a parent compound, derivatives, and comparators. I'll include a detailed tier-based screening process, emphasizing CYP inhibition as a crucial off-target area. I'm focused on the data interpretation and visualization using a DOT graph.
Definitive Structural Confirmation of 2-Fluoro-5-methylbenzylamine: A Comparative Analytical Guide
Executive Summary
In medicinal chemistry, 2-Fluoro-5-methylbenzylamine serves as a critical pharmacophore scaffold. However, its synthesis—often via the reduction of 2-fluoro-5-methylbenzonitrile or reductive amination of the corresponding aldehyde—is prone to regioisomeric impurities (e.g., 2-fluoro-4-methyl isomers) that possess identical molecular weights but distinct biological activities.
This guide objectively compares analytical methodologies for validating this specific structure. We move beyond basic identity checks to establish a forensic structural certification workflow. By integrating multi-nuclear NMR (
Part 1: Strategic Comparison of Analytical Workflows
To optimize resource allocation in drug development, we compare two validation tiers: Routine QC (High Throughput) and Structural Certification (Gold Standard).
Table 1: Comparative Performance of Validation Methodologies
| Feature | Method A: Routine QC | Method B: Structural Certification |
| Primary Techniques | LC-MS (ESI+), | HRMS (Q-TOF), |
| Regioisomer Resolution | Low . Relies on retention time (often co-elute) and basic splitting. | High . Uses scalar coupling ( |
| Purity Assessment | UV Absorbance (254 nm). May miss non-chromophores. | qNMR (Quantitative NMR) using internal standard (e.g., TCNB). |
| Self-Validation | Partial . Confirms MW and functional groups. | Complete . Internal consistency between F-C and F-H coupling constants validates substitution pattern. |
| Turnaround Time | < 2 Hours | 12–24 Hours |
| Cost Efficiency | High | Low (Requires expert interpretation and instrument time) |
Expert Insight: Relying solely on Method A is a critical failure point in early-stage SAR (Structure-Activity Relationship) studies. If the fluorine is mispositioned (e.g., at the 4-position), the electronic environment of the amine changes, potentially altering
Part 2: The Self-Validating Experimental Protocol
This section details Method B , designed to be self-validating. If the resulting data does not meet the specific coupling criteria described, the structure is incorrect, regardless of the mass spec result.
Phase 1: Sample Preparation & Instrument Setup
-
Solvent: DMSO-
is preferred over for benzylamines to prevent amine proton exchange broadening and to separate the benzylic methylene signal from solvent peaks. -
Concentration: 10–15 mg in 0.6 mL solvent (ensure full dissolution to avoid concentration gradients).
-
Reference: Tetramethylsilane (TMS) or residual DMSO peak (2.50 ppm).
Phase 2: Multi-Nuclear NMR Acquisition
Objective: Prove the 1,2,5-substitution pattern.
Step 1:
H NMR (Proton)
Focus on the aromatic region (6.5 – 7.5 ppm).
-
Target Pattern: You must observe three distinct aromatic protons.
-
H3 (Ortho to F): Look for a doublet of doublets (dd) or pseudo-triplet due to large
coupling (8–12 Hz). -
H4 (Meta to F, Ortho to Me): Look for a multiplet showing coupling to H3 (
Hz) and H6. -
H6 (Meta to F, Meta to Me): This is the diagnostic proton. It should appear as a doublet of doublets with smaller coupling constants (
Hz, Hz).
-
-
Validation Check: The integral ratio must be exactly 3 (Aromatic) : 2 (Benzylic
) : 3 (Methyl ) . The amine protons ( ) typically appear as a broad singlet around 1.5–2.0 ppm (variable).
Step 2:
F NMR (Fluorine)
-
Acquisition: Run non-decoupled to observe proton splitting.
-
Validation Check: The fluorine signal (approx -110 to -130 ppm) must appear as a complex multiplet (quartet of doublets or similar) due to coupling with H3, H4, and H6. If it appears as a singlet, your proton decoupling is on, or the structure is devoid of ortho/meta protons (incorrect structure).
Step 3:
C NMR (Carbon)
-
C-F Coupling Logic: This is the most robust structural proof.
-
C2 (attached to F): Large doublet,
Hz. -
C3 (Ortho): Doublet,
Hz. -
C1 (Ipso to Benzyl): Doublet,
Hz. -
C5 (Ipso to Methyl): Doublet,
Hz (Distinctly smaller).
-
-
Validation Check: If C5 (attached to methyl) shows a large coupling (
Hz), the methyl is likely ortho to the fluorine (incorrect regioisomer).
Phase 3: High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF or Orbitrap.
-
Mode: Positive Ion (
). -
Acceptance Criteria: Mass error < 5 ppm.
-
Isotopic Pattern: Confirm the absence of Chlorine/Bromine (no M+2 significant peaks).
Part 3: Visualization of Logic & Workflow
Diagram 1: Structural Confirmation Decision Matrix
This flowchart illustrates the logical progression for accepting or rejecting the synthesized batch based on spectral data.
Figure 1: Logical decision tree for validating this compound, prioritizing exclusion of regioisomers via coupling constant analysis.
Diagram 2: NMR Signal Assignment Logic
Visualizing the specific coupling pathways that distinguish the 2-F, 5-Me isomer.
Figure 2: Coupling network visualization. The magnitude of J-coupling (
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on interpreting Spin-Spin coupling and NOE effects).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for interpreting
F coupling patterns in aromatic systems). -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR and Mass Spec fragmentation patterns).
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on
C- F coupling constants).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-methylbenzylamine
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2-Fluoro-5-methylbenzylamine, a halogenated aromatic amine. By understanding the inherent hazards and following a structured disposal workflow, laboratories can mitigate risks and ensure environmental responsibility.
Hazard Identification and Immediate Safety Concerns
Based on this analysis, this compound should be handled as a substance that:
-
Causes severe skin burns and eye damage. [1][2] Like other amines, it is corrosive and can cause significant tissue damage upon contact.
-
Is harmful if swallowed or inhaled. [2][3] Ingestion can lead to burns in the gastrointestinal tract, while inhalation may cause severe respiratory irritation.[2]
-
May be combustible. Many related benzylamine derivatives are combustible liquids and may have flash points indicating a fire hazard under certain conditions.[2]
These hazards necessitate strict adherence to safety protocols during all handling and disposal procedures.
Table 1: Hazard Profile of Structurally Similar Benzylamine Derivatives
| Compound | Key Hazards | UN Number |
| 2-Fluoro-4-methylbenzylamine | Corrosive, Causes severe skin burns and eye damage | 2735 |
| 5-Fluoro-2-methylbenzylamine | Corrosive, Air Sensitive | 2735 |
| 2-Fluoro-5-(trifluoromethyl)benzylamine | Causes severe skin burns and eye damage | Not specified |
| N-Methylbenzylamine | Causes eye and skin burns, Harmful if swallowed | Not specified |
| Benzylamine | Causes severe skin burns and eye damage, Harmful if swallowed/inhaled | Not specified |
Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Given the corrosive nature of this compound, a robust selection of PPE is mandatory to prevent any direct contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.[2]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.[4]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to contain the hazard.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to control vapor dispersion.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or earth to dike the spill.[2][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): For small spills, cautious neutralization with a weak acid (e.g., citric acid) may be considered by trained personnel. However, for most situations, absorption is the safer first step.
-
Collect and Package: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[4][5][7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in the next section.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound is governed by its classification as a halogenated organic compound and a corrosive amine. Disposal must comply with local, state, and federal regulations.
Step 1: Waste Characterization
-
This compound is a non-listed hazardous waste but exhibits the characteristic of corrosivity. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
Step 2: Container Selection and Labeling
-
Container: Use a clean, leak-proof container that is compatible with corrosive amines. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The relevant hazard pictograms (Corrosive).
-
The date of accumulation.
-
Step 3: Waste Segregation and Temporary Storage
-
Segregation: Store the waste container in a designated satellite accumulation area. It is critical to segregate this waste from incompatible materials, especially strong oxidizing agents and acids.[8]
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Storage Location: The storage area must be cool, dry, and well-ventilated.[9]
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1][6]
-
Approved Method: The recommended method of disposal for combustible, halogenated organic compounds is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful flue gases. Do not discharge to sewer systems.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
- TCI Chemicals. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet - 5-Fluoro-2-methylbenzaldehyde.
- Fisher Scientific. (2024, March 31). Safety Data Sheet - 2-Fluoro-4-methylbenzylamine.
- Fisher Scientific. (2024, March 31). Safety Data Sheet - 2-Fluoro-5-(trifluoromethyl)benzylamine.
- Fisher Scientific. (2009, September 22). Safety Data Sheet - L(-)-alpha-Methylbenzylamine.
- ChemicalBook. (2025, September 13). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-5-methylbenzaldehyde.
- Fisher Scientific. (2012, March 7). Safety Data Sheet - Benzenemethanamine, .alpha.-methyl-, (.+-.)-.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine.
- University of Minnesota. (2024, April 16). Chemical Waste Guidelines. Health, Safety & Risk Management.
- PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Fluoro-N-methylbenzylamine 97.
- Tokyo Chemical Industry UK Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine.
- Thermo Scientific. (n.d.). 5-Fluoro-2-methylbenzylamine, 97%.
- Mississippi Department of Environmental Quality. (n.d.). Hazardous Waste Rule Summaries.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
